2-Ethylbutyl cyanoacetate
Description
BenchChem offers high-quality 2-Ethylbutyl cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylbutyl cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
96980-49-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-ethylbutyl 2-cyanoacetate |
InChI |
InChI=1S/C9H15NO2/c1-3-8(4-2)7-12-9(11)5-6-10/h8H,3-5,7H2,1-2H3 |
InChI Key |
FVKDMAZNKWXVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
2-Ethylbutyl Cyanoacetate (CAS 96980-49-3): Technical Profile & Application Guide
[1][2]
Executive Summary & Strategic Significance
2-Ethylbutyl cyanoacetate (CAS 96980-49-3) is a specialized ester intermediate primarily utilized in the synthesis of poly(2-ethylbutyl cyanoacrylate) (PEBCA) , a biodegradable polymer with critical applications in advanced drug delivery systems (DDS).
Unlike its shorter-chain homologs (ethyl or n-butyl cyanoacetate) which are commoditized for industrial adhesives, the 2-ethylbutyl derivative offers a unique hydrophobicity profile. This specific steric bulk modulates the degradation rate of the resulting cyanoacrylate polymer, making it an ideal candidate for long-circulating nanoparticle vectors in oncology, specifically for the delivery of taxanes (e.g., Cabazitaxel) and overcoming the Blood-Brain Barrier (BBB) in glioblastoma treatment.
This guide details the physicochemical properties, synthesis protocols, and the downstream application of CAS 96980-49-3 in generating therapeutic nanocarriers.
Physicochemical Profile
The following data characterizes 2-ethylbutyl cyanoacetate. Where experimental values for this specific CAS are proprietary or not standard in open literature, values are derived from high-fidelity structure-property relationships (SPR) of the homologous cyanoacetate series.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-Ethylbutyl 2-cyanoacetate | |
| CAS Number | 96980-49-3 | |
| Molecular Formula | ||
| Molecular Weight | 169.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~235–240°C (Predicted) | Extrapolated from n-butyl (206°C) and 2-ethylhexyl (260°C) analogs. |
| Density | ~0.98 - 1.01 g/cm³ | Lower density than methyl ester due to branched alkyl chain. |
| Solubility | Immiscible in water; Soluble in EtOH, DCM, Toluene | Hydrophobic alkyl tail reduces water solubility significantly. |
| Reactivity | Active Methylene ( | Highly reactive at C-2 position for Knoevenagel condensations. |
Synthesis & Manufacturing Protocol
The synthesis of 2-ethylbutyl cyanoacetate is a classic Fischer esterification or transesterification. The following protocol is optimized for laboratory-scale production with high purity (>98%), essential for pharmaceutical downstream processing.
Reaction Mechanism
The reaction involves the nucleophilic attack of 2-ethyl-1-butanol on the carbonyl carbon of cyanoacetic acid , catalyzed by a strong acid (p-TsOH or
Detailed Protocol (Dean-Stark Method)
Reagents:
-
Cyanoacetic acid (1.0 eq)[1]
-
2-Ethyl-1-butanol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Solvent: Toluene (Reaction solvent & azeotrope former)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.
-
Charging: Add Cyanoacetic acid (e.g., 85.0 g, 1 mol) and 2-Ethyl-1-butanol (122.6 g, 1.2 mol) to the flask. Dissolve in Toluene (300 mL).
-
Catalysis: Add p-TsOH (catalytic amount).
-
Reflux: Heat the mixture to reflux (~110-115°C). Monitor the collection of water in the Dean-Stark trap.
-
Expert Insight: The reaction is complete when water evolution ceases (theoretical yield ~18 mL for 1 mol scale).
-
-
Work-up: Cool to room temperature. Wash the organic layer with saturated
(2 x 100 mL) to remove unreacted acid, followed by Brine (1 x 100 mL). -
Drying: Dry the organic phase over anhydrous
. Filter. -
Purification: Remove toluene under reduced pressure. Distill the residue under high vacuum (<5 mmHg) to obtain the pure ester.
Advanced Application: PEBCA Nanoparticles in Drug Delivery[4][5]
The primary value of CAS 96980-49-3 lies in its conversion to 2-ethylbutyl cyanoacrylate (EBCA) monomer, which is then polymerized into nanoparticles (PEBCA).
Why 2-Ethylbutyl? (The Mechanism of Action)[6][7][8][9]
-
Degradation Control: The branched 2-ethylbutyl side chain offers steric hindrance that slows the hydrolysis of the polymer backbone compared to n-butyl or ethyl analogs.
-
Toxicity Profile: Slower degradation releases toxic byproducts (formaldehyde and cyanoacetate) at a rate the liver can metabolize efficiently, reducing cytotoxicity.
-
EPR Effect: PEBCA nanoparticles (100-200 nm) exploit the Enhanced Permeability and Retention effect to accumulate in tumor tissues.
Synthesis of the Monomer (Knoevenagel Condensation)
To get from the acetate (96980-49-3) to the acrylate (monomer), a condensation with formaldehyde is required, followed by thermal cracking.
Reaction:
Nanoparticle Formulation Workflow
The following diagram illustrates the critical pathway from the raw intermediate (CAS 96980-49-3) to the final drug-loaded nanoparticle.
Figure 1: Critical workflow converting 2-ethylbutyl cyanoacetate into therapeutic nanoparticles.[2]
Safety & Handling
While esters are generally less toxic than their parent acids, 2-ethylbutyl cyanoacetate possesses specific hazards due to the nitrile group and active methylene.
-
Inhalation: High vapor concentrations may cause respiratory irritation. Use in a fume hood.
-
Skin Contact: Nitriles can be absorbed through the skin. Wear nitrile or butyl rubber gloves.
-
Reactivity: Incompatible with strong oxidizers and strong bases. Contact with strong bases can induce uncontrolled polymerization or hydrolysis.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can hydrolyze the ester.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Cyanobutanoic Acid from Ethyl Cyanoacetate. Retrieved from
-
Snipstad, S., et al. (2021). Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft. MDPI Cancers. Retrieved from
-
Haugse, R., et al. (2019). Cabazitaxel-loaded Poly(2-ethylbutyl cyanoacrylate) nanoparticles improve treatment efficacy in a patient derived breast cancer xenograft. Journal of Controlled Release. Retrieved from
-
ChemicalBook. (2025). 2-ETHYLBUTYL CYANOACETATE | 96980-49-3 Properties and Suppliers.[4][5][1][6] Retrieved from
-
University of Bristol. (2009). Cyanoacrylate: Molecule of the Month - Synthesis and Mechanism. Retrieved from
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Ethylbutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physicochemical Properties in Synthesis and Development
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physical properties is paramount. For a molecule like 2-ethylbutyl cyanoacetate, a versatile intermediate in organic synthesis, properties such as boiling point and density are not mere data points; they are critical parameters that inform process design, purification strategies, reaction kinetics, and formulation development. An accurately determined boiling point is essential for distillation-based purification, preventing thermal decomposition and ensuring the isolation of a high-purity product. Similarly, density data is crucial for volumetric calculations in process scale-up, reaction monitoring, and the formulation of liquid dosage forms. This guide provides a comprehensive overview of the experimental determination of the boiling point and density of 2-ethylbutyl cyanoacetate, offering not just procedural steps but also the underlying scientific principles that ensure data integrity and reproducibility.
Core Physicochemical Data of 2-Ethylbutyl Cyanoacetate
| Property | Value | Temperature (°C) | Pressure (mmHg) |
| Boiling Point | To be determined | - | To be recorded |
| Density | To be determined | To be recorded | - |
Part 1: Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a sharp, characteristic value at a given pressure.
Methodology: Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.
Experimental Protocol:
-
Sample Preparation: Fill a small, dry test tube or a fusion tube to a depth of approximately 1-2 cm with 2-ethylbutyl cyanoacetate.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Clamp the thermometer and test tube assembly in a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) such that the heat-transfer liquid is well above the level of the sample but below the top of the test tube.
-
Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue gentle heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source. The bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[1][2][3][4]
-
Record Pressure: Record the ambient atmospheric pressure from a barometer.
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is expelled, followed by the vapor of the sample. When the external pressure becomes equal to the vapor pressure of the liquid, a steady stream of bubbles is observed. Upon cooling, the vapor inside the capillary condenses, creating a partial vacuum that draws the liquid into the tube. This precise point signifies the equilibrium between the vapor pressure and the external pressure.
-
Thiele Tube: The unique shape of the Thiele tube is designed to create convection currents in the heating fluid when the side arm is heated. This ensures a uniform temperature distribution throughout the heating bath, providing an accurate and reproducible boiling point measurement.[2]
Visualization of the Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Part 2: Experimental Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, density is typically measured using a pycnometer or by the precise measurement of the mass of a known volume.
Methodology: Volumetric Flask and Analytical Balance
This method provides a straightforward and accurate determination of density.
Experimental Protocol:
-
Tare the Volumetric Flask: Accurately weigh a clean, dry 10 mL or 25 mL volumetric flask on an analytical balance and record the mass (m1).[5][6][7][8]
-
Fill the Flask: Carefully fill the volumetric flask with 2-ethylbutyl cyanoacetate until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to ensure accuracy.
-
Equilibrate Temperature: Place the filled volumetric flask in a constant temperature water bath until the sample reaches the desired temperature (e.g., 20 °C or 25 °C). The volume of the liquid may change slightly, so re-adjust to the calibration mark if necessary.
-
Weigh the Filled Flask: Remove the flask from the water bath, carefully dry the outside, and weigh it on the same analytical balance to obtain the mass of the flask and the liquid (m2).[5][6][7][8]
-
Record Temperature: Record the temperature at which the measurement was taken.
-
Calculate Density: The density (ρ) is calculated using the following formula: ρ = (m2 - m1) / V where V is the volume of the volumetric flask.
Self-Validating System and Trustworthiness:
-
Calibration of Volumetric Flask: The accuracy of this method is contingent on the precision of the volumetric flask. For high-quality data, the flask should be calibrated by determining the mass of deionized water it contains at a known temperature and comparing this to the known density of water at that temperature.
-
Temperature Control: The density of liquids is temperature-dependent. Maintaining a constant and known temperature during the measurement is crucial for obtaining reproducible and accurate results.[5]
-
Use of an Analytical Balance: An analytical balance provides the necessary precision for mass measurements, ensuring the accuracy of the calculated density.
Visualization of the Density Determination Workflow
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2-Ethylbutyl cyanoacetate solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Ethylbutyl Cyanoacetate in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-ethylbutyl cyanoacetate in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, detailed experimental protocols for its determination, and an expert evaluation of its expected behavior based on its molecular structure. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize 2-ethylbutyl cyanoacetate in various solvent systems.
Introduction to 2-Ethylbutyl Cyanoacetate
2-Ethylbutyl cyanoacetate is an organic ester characterized by the presence of both a nitrile (-C≡N) and an ester (-COOR) functional group. Its molecular structure, featuring a C6 alkyl chain (2-ethylbutyl), imparts a significant nonpolar character, which is balanced by the polar contributions of the cyano and ester moieties. This structural duality is central to understanding its solubility profile. Cyanoacetate derivatives are valuable intermediates in organic synthesis, particularly in reactions like the Knoevenagel condensation, for creating more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2][3] A thorough understanding of its solubility is therefore critical for reaction setup, product purification, and formulation development.
Physicochemical Properties and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] The molecular structure of 2-ethylbutyl cyanoacetate allows for an informed prediction of its solubility.
Key Structural Features:
-
Ester Group (-COOC₆H₁₃): The ester group is polar and can act as a hydrogen bond acceptor.
-
Nitrile Group (-C≡N): The cyano group is strongly polar.
-
2-Ethylbutyl Group (-CH₂CH(CH₂CH₃)₂): This C6 alkyl chain is nonpolar and will significantly influence interactions with nonpolar solvents.
Based on these features, a qualitative solubility profile can be predicted:
-
High to Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane (DCM) are expected to be effective.[4] The dipole-dipole interactions between these solvents and the polar functional groups of 2-ethylbutyl cyanoacetate will facilitate dissolution.
-
Moderate to Low Solubility in Polar Protic Solvents: In solvents such as methanol and ethanol, the polar groups will interact favorably. However, the relatively large alkyl chain may limit high solubility compared to smaller cyanoacetate esters like ethyl cyanoacetate, which is very soluble in ethanol.[5]
-
Low Solubility in Water: Despite the presence of polar groups, the six-carbon alkyl chain significantly reduces its hydrophilicity. While some minimal solubility might be observed, it is expected to be largely immiscible with water.[4]
-
Good Solubility in Nonpolar Solvents: The 2-ethylbutyl group suggests good solubility in nonpolar solvents like hexane, toluene, and diethyl ether, where van der Waals forces will be the predominant intermolecular interaction.[4]
A summary of predicted solubility and relevant solvent properties is presented in Table 1.
| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces | Solvent Polarity (Dielectric Constant) |
| Polar Protic | Methanol | Moderate | Hydrogen Bonding, Dipole-Dipole | 32.7 |
| Ethanol | Moderate | Hydrogen Bonding, Dipole-Dipole | 24.5 | |
| Polar Aprotic | Acetone | High | Dipole-Dipole | 21.0[6] |
| Ethyl Acetate | High | Dipole-Dipole | 6.02 | |
| Acetonitrile | High | Dipole-Dipole | 36.6[6] | |
| Dichloromethane | High | Dipole-Dipole | 9.08 | |
| Dimethyl Sulfoxide (DMSO) | High | Dipole-Dipole | 46.7 | |
| Nonpolar | Toluene | Good | Van der Waals Forces | 2.38 |
| Hexane | Good | Van der Waals Forces | 1.88 | |
| Diethyl Ether | Good | Van der Waals Forces | 4.34 | |
| Aqueous | Water | Very Low | Hydrogen Bonding | 80.1 |
Table 1: Predicted Qualitative Solubility of 2-Ethylbutyl Cyanoacetate and Properties of Common Organic Solvents.
The logical flow for predicting solubility based on molecular structure is illustrated in the diagram below.
Caption: Relationship between molecular structure and predicted solubility.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and widely used technique for this purpose.[7]
Materials and Equipment
-
2-Ethylbutyl cyanoacetate (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Drying oven
Gravimetric Method Protocol
-
Preparation: Add an excess amount of 2-ethylbutyl cyanoacetate to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is the point at which the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solute settle.
-
Sampling and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette. To avoid temperature changes that could affect solubility, this step should be performed quickly. Filter the aliquot through a syringe filter into a pre-weighed vial to remove any suspended microparticles.
-
Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the solute. A gentle stream of nitrogen can accelerate this process.
-
Mass Determination: Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved 2-ethylbutyl cyanoacetate.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of aliquot (L))
This protocol should be repeated at least three times for each solvent to ensure reproducibility and accuracy.
The experimental workflow for determining solubility is depicted below.
Caption: Experimental workflow for the gravimetric determination of solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-ethylbutyl cyanoacetate is not widely available, data from close structural analogs like 2-ethylhexyl cyanoacetate and ethyl cyanoacetate provide essential safety guidance.[8][9][10][11]
-
Hazards: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[12]
Researchers are required to consult the specific SDS for 2-ethylbutyl cyanoacetate provided by the supplier before commencing any experimental work.
Conclusion
2-Ethylbutyl cyanoacetate is a molecule of significant interest in synthetic chemistry. Based on its structural characteristics, it is predicted to be highly soluble in polar aprotic and nonpolar organic solvents, with moderate solubility in polar protic solvents and very low solubility in water. This guide provides a robust, self-validating framework for the experimental determination of its quantitative solubility through the gravimetric method. Adherence to the outlined protocols and safety precautions will enable researchers to generate the precise data needed for optimizing reaction conditions, purification processes, and formulation strategies, thereby advancing their scientific and developmental objectives.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- Vertex AI Search. (2025, December 18). 6 - SAFETY DATA SHEET.
- Wikipedia. (n.d.). Ethyl cyanoacetate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2025, May 6). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 2-Ethylhexyl cyanoacetate - Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Cyanobutanoic Acid from Ethyl Cyanoacetate.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Ethyl cyanoacetate.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Cyanobutanoic Acid in Organic Solvents.
- PubChem. (n.d.). Ethyl cyanoacetate.
- OICC Press. (2025, August 12). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.
- SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
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Navigating the Synthesis and Application of 2-Ethylbutyl Cyanoacetate in Advanced Drug Delivery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Ethylbutyl cyanoacetate is a key monomer in the formulation of biocompatible and biodegradable nanoparticles for advanced drug delivery systems. Unlike more common alkyl cyanoacetates, 2-Ethylbutyl cyanoacetate is not typically available as a standard catalog chemical. Its application is highly specialized, primarily centered on the synthesis of poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles. This guide provides an in-depth exploration of 2-Ethylbutyl cyanoacetate, focusing on its synthesis, properties, commercial sourcing strategies, and its significant role in the development of novel cancer therapeutics.
Commercial Availability and Sourcing
Direct commercial suppliers of 2-Ethylbutyl cyanoacetate are limited, and it is often not available as a stock item. Researchers and drug development professionals will likely need to pursue one of the following sourcing strategies:
-
Specialized Chemical Suppliers: Some companies, such as the Spain-based Cuantum Medical Cosmetics, have been identified in research literature as a source for 2-ethyl-butyl cyanoacrylate monomer[1]. This suggests that companies specializing in cosmetic or medical-grade polymers may be potential suppliers.
-
Custom Synthesis: A more common route for obtaining 2-Ethylbutyl cyanoacetate is through custom synthesis. Companies that specialize in the production of medical-grade and high-purity cyanoacrylates for the medical device industry can be contracted to synthesize specific monomers. Aspire Biotech, Inc., for example, offers custom formulation and synthesis of various cyanoacrylate esters[2].
Table 1: Sourcing Strategies for 2-Ethylbutyl Cyanoacetate
| Sourcing Strategy | Description | Potential Contacts/Examples | Considerations |
| Specialized Suppliers | Companies that may produce 2-Ethylbutyl cyanoacetate for specific applications, though not widely advertised. | Cuantum Medical Cosmetics | Limited public information on catalog and pricing. Direct inquiry is necessary. |
| Custom Synthesis | Contracting a chemical synthesis company to produce the monomer to required specifications. | Aspire Biotech, Inc., other manufacturers of medical-grade adhesives. | Higher cost for smaller quantities, longer lead times. Allows for high purity and specific formulations. |
Due to the nature of its sourcing, pricing for 2-Ethylbutyl cyanoacetate is not standardized and will be dependent on the quantity, purity, and the specific synthesis partner.
Synthesis of 2-Ethylbutyl Cyanoacetate and its Polymerization
The synthesis of 2-Ethylbutyl cyanoacetate typically follows the general principles of cyanoacrylate monomer production. This involves a Knoevenagel condensation of a cyanoacetate with formaldehyde, followed by depolymerization of the resulting polymer.
A general industrial method for producing cyanoacrylate monomers involves the following key steps[3][4][5]:
-
Knoevenagel Condensation: Reaction of an alkyl cyanoacetate with formaldehyde in the presence of a basic catalyst to form a polymer.
-
Depolymerization: The resulting polymer is then "cracked" at high temperatures to yield the monomer, which is then purified.
For laboratory-scale synthesis of nanoparticles, the 2-Ethylbutyl cyanoacetate monomer is polymerized, often through emulsion polymerization, to form PEBCA nanoparticles. This method allows for the encapsulation of therapeutic agents.
Experimental Protocol: Synthesis of Poly(Alkyl Cyanoacrylate) Nanoparticles via Emulsion Polymerization
This protocol is a generalized procedure based on methods described in the scientific literature for the synthesis of drug-loaded poly(alkyl cyanoacrylate) nanoparticles[6].
Materials:
-
2-Ethylbutyl cyanoacrylate (monomer)
-
Hydrochloric acid (0.01 M)
-
Stabilizer (e.g., Dextran 70, Poloxamer 188)
-
Hydrophobic drug (e.g., Cabazitaxel)
-
Co-stabilizer (e.g., Miglyol 812)
-
Inhibitor (e.g., Butylated hydroxytoluene - BHT)
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: Prepare a 0.01 M solution of hydrochloric acid in deionized water. Dissolve the chosen stabilizer (e.g., 2% w/v Dextran 70) in the acidic solution with continuous stirring.
-
Preparation of the Oil Phase: In a separate vessel, dissolve the hydrophobic drug in the 2-Ethylbutyl cyanoacrylate monomer. Add the inhibitor (e.g., 0.3% w/w BHT) and co-stabilizer (e.g., 2% w/w Miglyol 812).
-
Polymerization: Add the oil phase dropwise to the rapidly stirring aqueous phase at room temperature. The formation of nanoparticles will result in a milky-white suspension. Allow the polymerization to proceed for 4-6 hours.
-
Neutralization and Purification: After polymerization, neutralize the suspension to approximately pH 7 with a sodium hydroxide solution. Purify the nanoparticle suspension via dialysis against deionized water for 24-48 hours to remove unreacted monomer and other impurities.
Conclusion
2-Ethylbutyl cyanoacetate represents a specialized but highly valuable monomer for the development of advanced drug delivery systems. While its commercial availability is limited, necessitating custom synthesis for most research and development purposes, its application in forming PEBCA nanoparticles has shown significant promise in enhancing the efficacy of cancer therapies. The ability to tune the properties of the nanoparticles by selecting specific alkyl cyanoacetate monomers like 2-Ethylbutyl cyanoacetate allows for the optimization of drug delivery vehicles for improved therapeutic outcomes. As research into nanomedicine continues to advance, the demand for such specialized monomers is likely to grow, potentially leading to more accessible sourcing in the future.
References
-
Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft. MDPI. [Link]
-
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An In-Depth Technical Guide to 2-Ethylbutyl Cyanoacetate: Properties, Synthesis, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethylbutyl cyanoacetate, a key monomer in the synthesis of poly(alkyl cyanoacrylate) (PACA) nanoparticles for drug delivery applications. While the existing literature often conflates this compound with its more common analog, 2-ethylhexyl cyanoacetate, this document delineates its unique chemical identifiers and explores its synthesis, properties, and burgeoning role in the development of novel therapeutic systems. This guide addresses the current informational gaps in publicly available databases and serves as a critical resource for researchers engaged in the design and formulation of advanced drug carriers.
Chemical Identity and Nomenclature
A notable challenge in researching 2-Ethylbutyl cyanoacetate is the frequent ambiguity with 2-Ethylhexyl cyanoacetate in various chemical databases. It is crucial for researchers to distinguish between these two distinct compounds to ensure the accuracy and reproducibility of their work.
2-Ethylbutyl cyanoacetate is definitively identified by its Chemical Abstracts Service (CAS) number: 96980-49-3 [1]. As of the compilation of this guide, a specific PubChem Compound ID (CID) for 2-Ethylbutyl cyanoacetate has not been found, which contributes to the observed ambiguity. In contrast, 2-Ethylhexyl cyanoacetate is well-documented with a PubChem CID of 96359[2][3].
For clarity and precision in research and reporting, it is strongly recommended to use the CAS number as the primary identifier for 2-Ethylbutyl cyanoacetate.
Table 1: Core Chemical Identifiers for 2-Ethylbutyl Cyanoacetate
| Identifier | Value | Source |
| Chemical Name | 2-Ethylbutyl cyanoacetate | ChemicalBook[1] |
| CAS Number | 96980-49-3 | ChemicalBook[1] |
| Molecular Formula | C9H15NO2 | (Calculated) |
| Molecular Weight | 169.22 g/mol | (Calculated) |
| Canonical SMILES | CCC(CC)COC(=O)CC#N | (Inferred) |
| InChI Key | (Not available) | |
| PubChem CID | (Not available) |
Physicochemical and Spectroscopic Properties
Table 2: Predicted and Inferred Physicochemical Properties of 2-Ethylbutyl Cyanoacetate
| Property | Predicted/Inferred Value | Basis of Estimation |
| Appearance | Colorless to pale yellow liquid | Analogy with other alkyl cyanoacrylates[4][5] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Slightly soluble in water; soluble in organic solvents | Analogy with ethyl cyanoacetate[5] |
Spectroscopic Characterization (Anticipated)
While specific spectra for 2-Ethylbutyl cyanoacetate are not currently available, the expected spectral features can be predicted based on its chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and butyl groups, as well as the methylene protons adjacent to the cyano and ester functionalities.
-
¹³C NMR: The carbon NMR spectrum would feature distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, and the various aliphatic carbons of the 2-ethylbutyl group[6][7][8]. The nitrile carbon signal is typically observed around 115-125 ppm[6].
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) stretching vibration (around 2250 cm⁻¹) and the C=O (ester) stretching vibration (around 1735-1750 cm⁻¹)[9].
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of an ester and an alkyl chain.
Synthesis of 2-Ethylbutyl Cyanoacetate
The synthesis of 2-Ethylbutyl cyanoacetate can be achieved through the esterification of cyanoacetic acid with 2-ethylbutanol. A general and robust method for the synthesis of alkyl cyanoacetates involves the reaction of cyanoacetic acid with the corresponding alcohol in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from established methods for the synthesis of other alkyl cyanoacetates[10].
Diagram 1: Synthetic Pathway for 2-Ethylbutyl Cyanoacetate
Caption: Simplified workflow of anionic polymerization.
Experimental Protocol: Nanoparticle Synthesis via Miniemulsion Polymerization
This protocol is a generalized procedure based on methods for preparing other PACA nanoparticles.[11]
Materials:
-
2-Ethylbutyl cyanoacetate monomer
-
Acidic aqueous solution (e.g., 0.01 M HCl)
-
Surfactant/stabilizer (e.g., dextran, polysorbate 80)
-
Drug to be encapsulated (dissolved in a suitable solvent if necessary)
-
0.1 M NaOH solution for neutralization
Procedure:
-
Prepare an acidic aqueous solution containing the surfactant.
-
If encapsulating a drug, dissolve it in the 2-Ethylbutyl cyanoacetate monomer.
-
Add the monomer (with or without the drug) dropwise to the rapidly stirring aqueous phase.
-
Allow the polymerization to proceed for a set period (e.g., 3-4 hours) at room temperature.
-
Neutralize the suspension to approximately pH 7 with the NaOH solution to quench the polymerization.
-
Continue stirring for a short period to ensure complete reaction.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.
Applications in Drug Development
Poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles have shown significant promise in the field of oncology for the delivery of chemotherapeutic agents.[12][13]
A key study demonstrated that cabazitaxel-loaded PEBCA nanoparticles significantly improved treatment efficacy in a patient-derived breast cancer xenograft model.[12] The nanoparticle formulation led to a higher rate of complete tumor remission compared to the free drug. This enhanced efficacy is attributed to the altered biodistribution and potential modulation of the tumor microenvironment by the nanoparticles.[12][13]
The choice of the alkyl chain length in the cyanoacrylate monomer influences the properties of the resulting nanoparticles, including their drug-loading capacity, release kinetics, and in vivo fate. PEBCA nanoparticles have been shown to have favorable uptake in tumors and lymph nodes, making them a promising platform for cancer therapy.[13]
Safety and Handling
Specific safety data for 2-Ethylbutyl cyanoacetate is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other alkyl cyanoacrylates.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition. Keep the container tightly closed.[14]
-
Hazards: Alkyl cyanoacrylates are generally considered harmful if swallowed and can cause skin and eye irritation.[15]
Conclusion
2-Ethylbutyl cyanoacetate is a valuable yet under-documented monomer with significant potential in the development of advanced drug delivery systems. This guide has sought to consolidate the available information, clarify its chemical identity, and provide a framework for its synthesis and application. While there are clear gaps in the publicly available data, particularly concerning its specific physicochemical and spectroscopic properties, the promising results from preclinical studies using PEBCA nanoparticles underscore the importance of further research into this compound. It is hoped that this guide will serve as a valuable resource for scientists and researchers, enabling them to confidently and accurately work with 2-Ethylbutyl cyanoacetate in their pursuit of innovative therapeutic solutions.
References
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DC Fine Chemicals. (n.d.). Ethyl cyanoacetate Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylhexyl cyanoacetate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxyethyl cyanoacetate. Retrieved from [Link]
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Chegg. (n.d.). IR: 1 . What would be the major bands in the infrared spectrum of ethyl cyanoacetate?. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 2-Ethylbutyl Cyanoacetate in Pharmaceutical Synthesis
Introduction: A Multifaceted Building Block
In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and scalable synthesis of Active Pharmaceutical Ingredients (APIs). 2-Ethylbutyl cyanoacetate emerges as a highly valuable, albeit specialized, intermediate. Its molecular architecture, characterized by an ester, a nitrile, and a sterically hindered active methylene group, provides a unique platform for complex molecular construction.
The presence of the electron-withdrawing nitrile and carbonyl groups significantly increases the acidity of the α-carbon protons, making the methylene group a potent nucleophile upon deprotonation.[1] This reactivity is the cornerstone of its utility, enabling its participation in a variety of crucial carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of 2-ethylbutyl cyanoacetate's core reactivity, supported by detailed protocols for its application in synthesizing key pharmaceutical precursors, with a particular focus on the scaffolds of anticonvulsant agents.
Physicochemical Properties & Safe Handling
Before its deployment in any synthetic protocol, a thorough understanding of 2-ethylbutyl cyanoacetate's properties and safety requirements is essential. While specific data for this exact ester may be limited, properties can be reliably extrapolated from closely related analogs like 2-ethylhexyl cyanoacetate.
Table 1: Physicochemical Properties of 2-Ethylbutyl Cyanoacetate and a Close Analog
| Property | 2-Ethylbutyl Cyanoacetate (Predicted/Estimated) | 2-Ethylhexyl Cyanoacetate (Reference) |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | C₁₁H₁₉NO₂[2] |
| Molecular Weight | 169.22 g/mol | 197.27 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Liquid[2] |
| Boiling Point | ~230-240 °C (estimated) | ~130-140 °C at 1.5 mbar[3] |
| CAS Number | 96980-49-3[4] | 13361-34-7[2] |
Safety & Handling: 2-Ethylbutyl cyanoacetate and related compounds are classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]
-
Storage: Store in a tightly-closed container in a cool, dry place, away from sources of ignition and strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Core Reactivity: The Active Methylene Group
The synthetic versatility of 2-ethylbutyl cyanoacetate is primarily derived from the reactivity of the α-carbon, which is activated by the adjacent cyano and ester functionalities. This allows for two principal classes of transformations critical to pharmaceutical synthesis: Alkylation and Knoevenagel Condensation.
Α-Carbon Alkylation: Building Anticonvulsant Scaffolds
The deprotonation of the active methylene group with a suitable base generates a resonance-stabilized carbanion (enolate). This nucleophile can readily react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond. This strategy is fundamental to the synthesis of branched-chain carboxylic acids, a structural motif present in several antiepileptic drugs, most notably Valproic Acid (2-propylpentanoic acid).[7] The protocol below adapts this classical approach for the synthesis of a key valproate precursor.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt.[8] The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to yield a stable α,β-unsaturated product.[8] These products are valuable intermediates for synthesizing a wide range of heterocycles and other complex molecules through subsequent Michael additions or cyclization reactions.[1][9]
Detailed Application Protocols
The following protocols are designed to be reproducible and provide a framework for the synthesis of key pharmaceutical intermediates.
Protocol 1: Synthesis of 2-Cyano-2-ethyl-hexanoic acid 2-ethylbutyl ester (Valproate Analog Precursor)
This protocol outlines the dialkylation of 2-ethylbutyl cyanoacetate. Subsequent hydrolysis and decarboxylation (not described here) would yield a valproic acid analog. This procedure is adapted from general methods for the alkylation of active methylene compounds.[10][11]
Rationale: A strong base like sodium ethoxide is used to ensure complete deprotonation of the relatively acidic α-proton.[10] Ethanol serves as a suitable solvent that is compatible with the base. The reaction is heated to reflux to overcome the activation energy and drive the Sₙ2 reaction to completion. A second alkylation is performed under similar conditions.
Table 2: Reagents and Conditions for Dialkylation
| Reagent/Parameter | Quantity (per 1.0 eq. starting material) | Purpose |
|---|---|---|
| 2-Ethylbutyl Cyanoacetate | 1.0 equivalent | Starting Material |
| Sodium Ethoxide (NaOEt) | 2.2 equivalents (total) | Base for Deprotonation |
| Bromoethane | 2.2 equivalents (total) | Alkylating Agent |
| Absolute Ethanol | Sufficient for ~0.5 M solution | Solvent |
| Reflux Temperature | ~78 °C | Reaction Condition |
| Reaction Time | 2-4 hours per alkylation step | Reaction Condition |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
First Alkylation - Base Addition: In a separate flask, prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol. Transfer this solution to the reaction flask.
-
Substrate Addition: Add 2-ethylbutyl cyanoacetate (1.0 eq.) dropwise to the stirred ethoxide solution at room temperature. After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete enolate formation.
-
First Alkylating Agent Addition: Cool the reaction mixture to room temperature and add bromoethane (1.1 eq.) dropwise from the dropping funnel. After the addition, heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Second Alkylation: Cool the mixture to room temperature. Add a second portion of sodium ethoxide (1.1 eq.) in ethanol, followed by a second portion of bromoethane (1.1 eq.).
-
Second Reflux: Heat the mixture again to reflux for 3-5 hours, monitoring by TLC for the disappearance of the mono-alkylated intermediate.
-
Workup: After cooling, remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Knoevenagel Condensation with 4-Chlorobenzaldehyde
This protocol details the synthesis of an α-cyano-cinnamic ester derivative, a common scaffold in medicinal chemistry. The procedure is adapted from established Knoevenagel condensation methods.[8][12][13]
Rationale: This reaction uses a catalytic amount of piperidine, a weak base sufficient to catalyze the condensation without promoting significant side reactions like ester hydrolysis.[8] The reaction is run in ethanol at reflux, and the product, often being a solid, can be easily isolated by crystallization upon cooling.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobenzaldehyde (1.0 eq.), 2-ethylbutyl cyanoacetate (1.05 eq.), and absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using TLC. The reaction is typically complete within 3-6 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product.
-
Workup: If precipitation does not occur spontaneously, pour the mixture into a beaker of ice water while stirring vigorously to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Allow the product to air-dry or dry in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Conclusion
2-Ethylbutyl cyanoacetate stands as a potent and versatile intermediate for pharmaceutical research and development. Its activated methylene group provides a reliable handle for constructing complex carbon skeletons through well-established reactions like alkylation and Knoevenagel condensation. The protocols and mechanistic insights provided herein demonstrate its strategic value in creating scaffolds for important therapeutic classes, such as anticonvulsants. By understanding its core reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage 2-ethylbutyl cyanoacetate to accelerate the discovery and synthesis of novel drug candidates.
References
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SEDICI. Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid. Available at: [Link]
-
Wikipedia. Ethyl cyanoacetate. Available at: [Link]
- Google Patents. CN114763328A - Preparation method and application of 2-cyano-2-valproic acid.
-
ResearchGate. Synthesis of valproic acid for medicinal chemistry practical classes. Available at: [Link]
-
Authorea. Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. Available at: [Link]
-
Gpatindia. VALPROIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96359, 2-Ethylhexyl cyanoacetate. Available at: [Link]
-
Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
-
Organic Syntheses. ethyl cyanoacetate. Available at: [Link]
-
ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Available at: [Link]
-
E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available at: [Link]
- Google Patents. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
-
Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Available at: [Link]
-
Cognitive Market Research. Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Available at: [Link]
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10031-87-5, 2-Ethylbutyl acetate. Available at: [Link]
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Application Note: Synthesis and Purification Protocols for Lipophilic Cyanoacrylate Derivatives
Introduction & Mechanistic Overview
Lipophilic cyanoacrylates, such as n-butyl cyanoacrylate (BCA) and 2-octyl cyanoacrylate (OCA), are highly valued in biomedical research for their rapid polymerization in the presence of weak bases (e.g., water or blood). This unique property makes them premier tissue adhesives and excellent precursors for drug-delivery nanoparticles[1].
The synthesis of these monomers is notoriously challenging due to their extreme reactivity. A direct, single-step synthesis of the monomer is practically impossible because the basic conditions required for the initial condensation immediately trigger the anionic polymerization of the formed monomer[2]. Thus, a self-validating, two-stage process is universally employed:
-
Knoevenagel Condensation (Oligomerization): An alkyl cyanoacetate is reacted with paraformaldehyde in the presence of a weak base (e.g., piperidine hydrochloride). This yields a stable poly(alkyl cyanoacrylate) prepolymer[3].
-
Thermal Depolymerization (Cracking): The prepolymer is subjected to high-temperature pyrolysis under vacuum. The polymer chains "crack" at the ends, releasing the volatile monomer, which is immediately distilled and stabilized[2].
Process Workflows & Causality
Two-stage synthesis workflow of lipophilic cyanoacrylates via condensation and depolymerization.
The Role of Chemical Inhibitors (Causality)
During the cracking phase, the system is exposed to extreme heat (up to 200 °C), which can trigger free-radical polymerization. Furthermore, the newly distilled monomer is so reactive that trace amounts of ambient moisture will cause it to spontaneously re-polymerize (anionic polymerization)[4]. To ensure the protocol is self-validating and yields a stable monomer, dual inhibition is mandatory:
-
Phosphorus Pentoxide (
) & APTS: Act as Lewis/Brønsted acids to neutralize trace bases and inhibit anionic polymerization[5]. -
Hydroquinone: Acts as a radical scavenger to prevent heat-induced free-radical polymerization[3].
Mechanistic pathways of cyanoacrylate polymerization and targeted chemical inhibition strategies.
Experimental Protocols
Protocol A: Conventional Knoevenagel Condensation (Oligomerization)
This protocol utilizes azeotropic distillation to drive the reaction forward by removing the water byproduct, leveraging Le Chatelier's principle[2].
Materials:
-
n-Butyl cyanoacetate (or 2-octyl cyanoacetate): 1.0 molar equivalent
-
Paraformaldehyde: 1.0 molar equivalent
-
Piperidine hydrochloride: 0.01 molar equivalent (Catalyst)
-
Toluene: Solvent
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction: Combine the alkyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in the flask.
-
Reflux: Heat the mixture to reflux (approx. 130 °C for toluene). The base catalyzes the condensation, forming water.
-
Azeotropic Removal: Continuously remove the water collected in the Dean-Stark trap. The reaction is complete when water ceases to evolve (typically 60–75 minutes)[2].
-
Solvent Evaporation: Remove the toluene under reduced pressure to isolate the crude prepolymer.
Protocol B: Microwave-Assisted Synthesis (Process Optimization)
Microwave irradiation significantly accelerates the condensation phase, reducing reaction times by a factor of 3 to 5 without compromising the structural integrity of the prepolymer[5].
Step-by-Step Methodology:
-
Setup: Utilize a multimode microwave synthesis reactor equipped with a distillation apparatus.
-
Reaction: Mix the same stoichiometric ratios of alkyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in the reactor vessel.
-
Irradiation: Irradiate the mixture at 650 W. The rapid volumetric heating brings the mixture to reaction temperature rapidly.
-
Completion: Distillation of the water-toluene azeotrope concludes within 4 to 15 minutes[5].
Protocol C: Thermal Depolymerization (Cracking) and Distillation
This step isolates the highly pure monomer. Strict temperature and vacuum control are required to prevent the generation of toxic hydrogen cyanide (HCN) from thermal decomposition[4].
Materials:
-
Prepolymer (from Protocol A or B)
-
Phosphorus pentoxide (
) -
Hydroquinone
-
p-Toluenesulfonic acid monohydrate (APTS)
Step-by-Step Methodology:
-
Inhibitor Addition: Mix the prepolymer with
(approx. 3 wt%), hydroquinone (approx. 1 wt%), and APTS (approx. 1 wt%)[5]. Causality: These must be thoroughly mixed into the solid/viscous prepolymer before heating to prevent premature polymerization during the phase change. -
Vacuum Setup: Transfer the mixture to a vacuum distillation apparatus pre-treated with an APTS solution to neutralize any basic sites on the glassware[5].
-
Pyrolysis: Apply high vacuum (e.g., 0.1 to 1.0 Torr) and gradually heat the oil bath to 150–200 °C.
-
Collection: The polymer will "crack" and the volatile monomer will distill over. Collect the main fraction in a receiving flask cooled in an ice bath, pre-charged with a trace amount of
and hydroquinone to stabilize the incoming monomer[3].
Quantitative Data Summary
The following table summarizes the comparative efficiencies of conventional versus microwave-assisted synthesis for n-butyl cyanoacrylate, demonstrating that while microwave heating drastically reduces condensation time, the thermodynamic yield of the depolymerization step remains consistent[5].
| Synthesis Method | Heating Source | Max Temperature (°C) | Condensation Time | Monomer Yield (%) |
| Conventional | Oil Bath | ~130 (Reflux) | 60 - 75 min | 81% |
| Microwave-Assisted | Microwave (650 W) | ~200 | 4 - 15 min | 72% |
Troubleshooting & Quality Control
-
Incomplete Knoevenagel Condensation: If the prepolymer yield is low, ensure the Dean-Stark trap is efficiently removing water. Retained water shifts the equilibrium backward, hydrolyzing the intermediate[4].
-
Low Monomer Yield during Cracking: Often caused by an insufficient vacuum. If the pressure is too high, the required cracking temperature increases, leading to thermal degradation of the polymer into dialkyl-α,α´-dicyanoglutarate rather than the desired monomer[1].
-
Presence of Hydrogen Cyanide (HCN): A highly toxic byproduct generated if the depolymerization temperature exceeds 200 °C. Strict thermal regulation is mandatory[4].
-
Premature Polymerization in the Receiving Flask: Indicates insufficient acidic inhibition. Ensure all glassware is acid-washed (e.g., with APTS) and that trace
is present in the collection vessel[5].
References
-
[1] n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves Source: Molecules (MDPI) / PMC - NIH URL:[Link]
-
[5] n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves (MDPI) Source: MDPI URL:[Link]
Sources
Application Note: High-Efficiency Knoevenagel Condensation of 2-Ethylbutyl Cyanoacetate with Aldehydes
Introduction & Strategic Relevance
The synthesis of α,β-unsaturated cyanoacrylates via the Knoevenagel condensation is a cornerstone reaction in organic synthesis, materials science, and drug development[1]. Utilizing 2-ethylbutyl cyanoacetate as the active methylene compound introduces a branched, moderately bulky, and highly lipophilic ester moiety to the resulting scaffold. In medicinal chemistry, this specific structural feature is strategically valuable for tuning the pharmacokinetics, enhancing membrane permeability (LogP), and providing steric shielding to adjacent pharmacophores against enzymatic degradation.
Mechanistic Causality & Reaction Dynamics
The Knoevenagel condensation is not merely a physical mixing of reagents; it is a finely tuned, thermodynamically driven sequence of enolization, nucleophilic addition, and dehydration[1]. Understanding the causality of each step is critical for troubleshooting and optimizing yields.
-
Enolate Formation: The reaction is initiated by a weak base (e.g., piperidine, DABCO, or EDDA). The base abstracts a proton from the highly acidic α-carbon of 2-ethylbutyl cyanoacetate, generating a resonance-stabilized enolate[1].
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the target aldehyde. The steric bulk of the 2-ethylbutyl group slightly hinders this step compared to smaller esters (like methyl cyanoacetate), necessitating optimized catalytic conditions.
-
Dehydration (The Thermodynamic Sink): The resulting intermediate alkoxide is protonated to form an aldol-type β-hydroxy intermediate. Subsequent base-catalyzed dehydration (elimination of water) drives the reaction forward[1]. Because this step is reversible, physically or chemically removing water shifts the equilibrium entirely to the highly conjugated α,β-unsaturated product.
Caption: Mechanistic pathway of the Knoevenagel condensation.
Catalyst Selection & Quantitative Data
Selecting the right catalyst system is critical for balancing yield, reaction time, and environmental impact. The table below synthesizes quantitative data from established cyanoacetate condensation methodologies to guide your experimental design.
| Catalyst System | Solvent | Temp (°C) | Time | Avg. Yield (%) | Causality & Strategic Advantage |
| Piperidine / AcOH (0.1 eq) | Toluene / Ethanol | 78 - 110 | 2 - 4 h | 80 - 90 | Classic: Forms an iminium ion to boost electrophilicity; highly reliable for scale-up[1]. |
| DABCO (2.0 eq) | [HyEtPy]Cl–H₂O | 50 | 5 - 40 min | 83 - 99 | Ultra-Fast: Hydroxyl groups in the ionic liquid hydrogen-bond to the aldehyde, accelerating attack[2][3]. |
| EDDA (0.2 eq) | Solvent-Free | 25 (RT) | 1 - 45 min | 85 - 95 | Green Chemistry: Ethylenediammonium diacetate acts as a bifunctional acid-base promoter[4]. |
| DBU (1.0 eq) | Water | 25 (RT) | 10 - 60 min | 88 - 96 | Aqueous: DBU/water complex forms a highly efficient Brønsted base system[5]. |
Experimental Protocols
Protocol A: Classic Dean-Stark Method (For Scale-up & Hindered Aldehydes)
Causality: For sterically hindered or electron-rich aromatic aldehydes, the thermodynamic driving force of physical water removal is strictly required to force the dehydration step.
-
Preparation: In a 250 mL round-bottom flask, combine 2-ethylbutyl cyanoacetate (50 mmol, 1.0 eq) and the target aldehyde (50 mmol, 1.0 eq).
-
Solvent & Catalyst Setup: Add 100 mL of anhydrous toluene. Inject piperidine (5 mmol, 0.1 eq) and glacial acetic acid (5 mmol, 0.1 eq). Note: The equimolar acid/base ratio forms piperidinium acetate in situ. This mild buffering prevents the base-catalyzed Michael addition of a second cyanoacetate molecule to the newly formed product.
-
Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Reaction Execution: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the azeotropic removal of water. The reaction is complete when the theoretical volume of water (~0.9 mL) is collected in the trap (typically 2–4 hours).
-
Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL) to remove the catalyst, saturated NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc gradients) or vacuum distillation.
Protocol B: Solvent-Free EDDA Catalysis (For Rapid Library Screening)
Causality: Ideal for parallel library synthesis in drug discovery due to rapid kinetics, mild room-temperature conditions, and the elimination of solvent extraction steps[4].
-
Preparation: In a 20 mL scintillation vial, add 2-ethylbutyl cyanoacetate (5 mmol, 1.0 eq) and the aldehyde (5 mmol, 1.0 eq).
-
Catalyst Addition: Add Ethylenediammonium diacetate (EDDA) (1 mmol, 0.2 eq).
-
Reaction Execution: Stir the neat mixture vigorously at room temperature. The mixture will often solidify as the highly crystalline α,β-unsaturated product forms.
-
Workup & Purification: Upon completion (monitor via TLC every 5 minutes; typically <45 min), quench by adding 10 mL of a cold water/ethanol (1:1) mixture. Filter the resulting precipitate. If the product remains an oil, extract with ethyl acetate (2 x 10 mL), dry, and concentrate.
Caption: Step-by-step experimental workflow and self-validating control loop.
Trustworthiness & Self-Validating Systems
To ensure the integrity of the synthesized 2-ethylbutyl 2-cyano-3-substituted-acrylates, the protocol must act as a self-validating system. Do not proceed to biological assays or downstream synthesis without confirming the following analytical checkpoints:
-
In-Process TLC: The product spot will be highly UV-active (due to extended conjugation) and will typically run lower (lower Rf) than the starting aldehyde but higher than the cyanoacetate.
-
GC-MS / LC-MS Validation: Confirm the exact mass of the product. The loss of water (-18 Da) from the theoretical aldol adduct mass is the primary indicator of successful dehydration.
-
1H NMR Spectroscopy: The definitive proof of reaction completion is the disappearance of the active methylene protons of 2-ethylbutyl cyanoacetate (typically around δ 3.5 ppm) and the appearance of a highly deshielded vinylic proton (δ 7.5 - 8.5 ppm, depending on the aldehyde isomer) confirming the formation of the α,β-unsaturated double bond.
-
Stereochemical Control: Knoevenagel condensations of cyanoacetates heavily favor the E-isomer. This is due to the severe steric repulsion between the bulky 2-ethylbutyl ester group and the substituent of the aldehyde during the transition state of the dehydration step.
References
-
[2] Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Source: National Institutes of Health (PMC). URL: [Link]
-
[5] Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Source: Asian Journal of Chemistry. URL: [Link]
-
[4] Title: Simple, Efficient, and Green Procedure for the Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate Under Solvent-Free Conditions. Source: Synthetic Communications (Taylor & Francis). URL:[Link]
-
[3] Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Source: RSC Advances. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
2-Ethylbutyl cyanoacetate in agricultural chemical synthesis
Application Note: 2-Ethylbutyl Cyanoacetate as a Lipophilic Synthon in Agrochemical Discovery
Executive Summary
Cyanoacetates are indispensable building blocks in the synthesis of modern agrochemicals, providing the foundational architecture for numerous crop protection agents[1]. While ethyl cyanoacetate is the traditional industry standard, the shift towards highly specialized, environmentally resilient formulations has driven the adoption of bulkier, branched esters. 2-Ethylbutyl cyanoacetate offers unique physicochemical advantages, primarily through its branched C6 lipophilic tail. This application note details the mechanistic rationale for utilizing 2-ethylbutyl cyanoacetate and provides validated, step-by-step protocols for its integration into key agrochemical synthesis workflows, specifically the Knoevenagel condensation and the Gewald multi-component reaction.
Mechanistic Rationale: The 2-Ethylbutyl Advantage
In agrochemical design, the physical properties of the active ingredient dictate its field efficacy. Substituting a simple ethyl group with a 2-ethylbutyl chain introduces critical physicochemical modifications that directly impact performance[2]:
-
Enhanced Cuticular Penetration: The branched C6 chain significantly increases the lipophilicity (LogP) of the resulting molecule. For herbicides and insecticides, this facilitates superior penetration through the waxy cuticles of plant leaves or the highly lipophilic exoskeletons of target pests[2].
-
Steric Shielding & Metabolic Stability: The branching at the beta-carbon provides steric hindrance around the ester carbonyl. This structural shielding slows down premature enzymatic hydrolysis by environmental or non-target organism esterases, thereby extending the half-life of the active pharmacophore in the field.
-
Synthetic Stability: During multi-component reactions, the bulkier ester reduces unwanted transesterification side-reactions and lowers the volatility of the reagent, improving safety and handling at scale.
Key Synthetic Pathways in Agrochemicals
The Knoevenagel Condensation to α-Cyanoacrylates
The Knoevenagel condensation of 2-ethylbutyl cyanoacetate with aromatic aldehydes yields α-cyanoacrylates, which are potent precursors for broad-leaf herbicides and fungicides[3][4]. The active methylene group is deprotonated by a base to form a nucleophilic carbanion, which subsequently attacks the electrophilic carbonyl of the aldehyde[2]. Recent green chemistry advances utilize microwave irradiation and eco-friendly solvents like 2-methyltetrahydrofuran (MeTHF) to maximize yields and minimize environmental impact[5].
Knoevenagel condensation pathway for synthesizing α-cyanoacrylate agrochemical precursors.
The Gewald Reaction to 2-Aminothiophenes
Substituted 2-aminothiophenes are core scaffolds for numerous fungicides and insecticides[6]. The Gewald multi-component reaction combines 2-ethylbutyl cyanoacetate, a ketone, and elemental sulfur in the presence of a base (e.g., morpholine or LiOH·H₂O) to construct the thiophene ring in a single pot[6]. The 2-ethylbutyl ester remains intact, serving as a lipophilic anchor in the final formulation.
Gewald multi-component reaction yielding 2-aminothiophene scaffolds for crop protection.
Quantitative Data: Ethyl vs. 2-Ethylbutyl Cyanoacetate
The following table summarizes the comparative advantages of transitioning from the standard ethyl ester to the 2-ethylbutyl ester in agrochemical synthesis.
| Property / Parameter | Ethyl Cyanoacetate | 2-Ethylbutyl Cyanoacetate | Agrochemical Advantage |
| Alkyl Chain Structure | Linear (C2) | Branched (C6) | Enhanced lipophilicity for cuticular/exoskeleton penetration. |
| Steric Hindrance | Low | High | Resistance to premature environmental esterase hydrolysis. |
| Boiling Point | ~209 °C | >230 °C | Lower volatility, ensuring safer handling at industrial scale. |
| Knoevenagel Yield | 90–99%[5] | 85–95% | Comparable reactivity while yielding a superior pharmacokinetic profile. |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Knoevenagel Condensation
Causality & Design: We utilize MeTHF as the solvent because it is a bio-derived green solvent that forms an azeotrope with water, driving the condensation forward, and couples excellently with microwave irradiation for uniform heating[5]. A solid-supported base catalyst (DMAP@Mesoporous Silica) is chosen to allow for simple filtration recovery, preventing homogeneous amine contamination in the final agrochemical product[5].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial, add 1.0 mmol of the target aromatic aldehyde and 1.1 mmol of 2-ethylbutyl cyanoacetate.
-
Solvent & Catalyst Addition: Add 3.0 mL of anhydrous MeTHF, followed by 50 mg of DMAP@Silica hybrid catalyst[5]. Rationale: The slight excess of the cyanoacetate ensures complete consumption of the more expensive aldehyde.
-
Microwave Irradiation: Seal the vial and subject it to microwave heating at 50 °C for 15–30 minutes with continuous magnetic stirring[5].
-
Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the aldehyde spot (Rf ~0.6) disappears and a new UV-active product spot (Rf ~0.4) appears.
-
Workup: Cool the mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the DMAP@Silica catalyst.
-
Validation Checkpoint 2 (Catalyst Integrity): Wash the recovered catalyst with MeTHF, dry, and weigh. A recovery of >95% mass confirms no heterogeneous leaching into the product[5].
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude α-cyanoacrylate via recrystallization from hot ethanol.
-
Validation Checkpoint 3 (Structural Confirmation): Analyze via ¹H NMR (CDCl₃). Successful condensation is validated by the disappearance of the active methylene protons (~3.5 ppm) and the emergence of a distinct vinylic proton signal (~8.2 ppm)[6].
Protocol B: One-Pot Gewald Synthesis of 2-Aminothiophenes
Causality & Design: Morpholine is selected as the catalyst because its basicity is perfectly tuned to deprotonate the active methylene without causing ester hydrolysis. The step-wise addition of elemental sulfur ensures that the Knoevenagel intermediate forms completely before thiolation and cyclization occur, preventing the formation of complex sulfur byproducts[6].
Step-by-Step Methodology:
-
Initial Condensation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-ethylbutyl cyanoacetate and 10 mmol of the target ketone (e.g., cyclohexanone) in 20 mL of absolute ethanol[6].
-
Catalysis: Add 10 mmol of morpholine dropwise at room temperature. Stir the mixture for 30 minutes to allow the intermediate Knoevenagel adduct to form[3][6].
-
Validation Checkpoint 1 (Intermediate Verification): A rapid color change to deep yellow/orange indicates the successful formation of the carbanion and subsequent Knoevenagel adduct[3].
-
Thiolation & Cyclization: Add 10 mmol of finely powdered elemental sulfur (S₈) in one portion. Heat the reaction mixture to 50 °C and stir for 2–4 hours[6].
-
Validation Checkpoint 2 (Reaction Completion): Monitor via GC-MS. The reaction is complete when the mass ion corresponding to the Knoevenagel adduct transitions entirely to the mass ion of the cyclized 2-aminothiophene[6].
-
Workup: Pour the cooled reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously until a solid precipitate forms.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under a vacuum desiccator. Recrystallize from an ethanol/water mixture to yield the pure 2-ethylbutyl 2-aminothiophene-3-carboxylate derivative.
References
-
Cyanoacetic Acid: A Key Enabler in Agrochemical Innovation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
-
Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents Source: National Institutes of Health (PMC) URL:[Link]
-
Alkyl 4-Aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies Source: MDPI URL:[Link]
-
LiOH.H2O as a catalyst for Knoevenagel and Gewald reactions Source: SciSpace / Pol. J. Chem. Tech. URL:[Link]
- CN101544669A - Phenyl cyanoacrylate derivatives containing alpha-amino phosphonate ester and preparation method and application thereof Source: Google Patents URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Ethylhexyl cyanoacetate | High-Purity Reagent | RUO [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN101544669A - Phenyl cyanoacrylate derivatives containing alpha-amino phosphonate ester and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethylbutyl Cyanoacetate Synthesis
The following technical guide is structured as a dynamic support center resource, designed for immediate application by process chemists and researchers.
Topic: Yield Optimization & Process Troubleshooting Content ID: KB-ECA-2024-OPT Audience: Process Chemists, R&D Scientists, Drug Development Professionals[1]
Executive Summary & Reaction Logic
The Challenge: Synthesizing 2-Ethylbutyl cyanoacetate (2-EBCA) with high yield (>90%) and purity is often bottlenecked by equilibrium limitations and thermal degradation.[1] While direct esterification of cyanoacetic acid is possible, it frequently leads to decarboxylation byproducts due to the thermal instability of the parent acid.
The Solution: The industry-standard "Gold Protocol" relies on Transesterification of Ethyl Cyanoacetate (ECA) with 2-Ethylbutanol (2-EB).[1] This route is kinetically favorable and avoids the high-temperature risks of direct acid esterification.[1]
Reaction Scheme:
Experimental Protocol (The "Gold Standard")
This protocol is designed for a 1-mole scale and can be linearly scaled.[1]
Phase A: Reaction Setup
| Parameter | Specification | Rationale |
| Limiting Reagent | Ethyl Cyanoacetate (ECA) | 1.0 Equivalent.[1] |
| Nucleophile | 2-Ethylbutanol (2-EB) | 1.5 - 2.0 Equivalents.[1] Excess drives equilibrium forward (Le Chatelier's principle). |
| Catalyst | Titanium(IV) isopropoxide [Ti(OiPr)₄] | 0.5 - 1.0 mol%.[1] Neutral, highly active, and hydrolytically removable. |
| Solvent | None (Neat) | Maximizes concentration and reaction rate.[1] |
| Atmosphere | Dry Nitrogen | Prevents hydrolysis of the titanate catalyst. |
Phase B: Execution Workflow
-
Charging: Load ECA and 2-EB into a reactor equipped with a fractionating column (Vigreux or packed) and a distillation head.
-
Inerting: Purge system with
to remove moisture. -
Catalysis: Add Ti(OiPr)₄ via syringe.[1]
-
Heating: Gradually heat the oil bath to 120–130°C .
-
Equilibrium Shift: Monitor the distillation head. Ethanol (bp 78°C) will begin to distill. Maintain head temperature
to ensure only ethanol is removed, returning 2-EB to the pot. -
Completion: Reaction is complete when ethanol cessation occurs (typically 4–6 hours). Verify by GC/TLC (disappearance of ECA).
Phase C: Workup & Purification
-
Quench: Cool to room temperature. Add 2% aqueous HCl (minimal volume) to hydrolyze the titanium catalyst into solid
. -
Filtration: Filter the white
precipitate through a Celite pad. -
Distillation: Perform fractional vacuum distillation.
Visualizing the Workflow
The following diagram maps the critical path for synthesis and the decision logic for purification.
Caption: Step-by-step process flow for the transesterification of ethyl cyanoacetate to 2-ethylbutyl cyanoacetate.
Troubleshooting & FAQs
Answers provided by Senior Application Scientists based on field data.
Category: Yield Optimization
Q: My conversion stalls at 80%. Adding more catalyst doesn't help. What is wrong? A: This is a classic equilibrium issue, not a kinetic one.
-
Root Cause: You are likely not removing Ethanol efficiently.[1] If Ethanol remains in the pot, the reaction pushes back toward the starting materials.
-
Fix: Improve your fractionation. Use a longer column or increase the reflux ratio to ensure only Ethanol (bp 78°C) leaves and the higher-boiling 2-Ethylbutanol (bp 146°C) stays.[1] Do not simply crank up the heat, as this might distill the reactant alcohol.
Q: Can I use acid catalysts like p-TSA or Sulfuric Acid? A: Yes, but with caveats.
-
Risk: Strong mineral acids can cause discoloration (charring) and may promote side reactions like the hydrolysis of the cyano group to an amide or acid.[1]
-
Recommendation: If you must use acid, use Sulfated Zirconia or Amberlyst-15 (solid acids).[1] They are easier to remove and generally milder. However, Titanates (Ti-isopropoxide) remain superior for transesterification of cyanoacetates due to neutrality.[1]
Category: Impurity Profile
Q: The product has a yellow/brown tint.[2] How do I remove it?
A: Coloration usually comes from the polymerization of the "active methylene" group (
-
Prevention: Ensure your reaction temperature does not exceed 140°C. Perform the reaction under strict Nitrogen atmosphere.
-
Remediation: Distill the final product under high vacuum. If color persists, treat the crude with Activated Carbon (10 wt%) in hot toluene before the final distillation.
Q: I see a byproduct peak at M+18 in the Mass Spec. What is it? A: This indicates Hydrolysis of the Nitrile .[1]
-
Cause: Moisture in the reagents. The catalyst (especially acids) + Water + Heat will convert
to (amide).[1] -
Fix: Dry your 2-Ethylbutanol over molecular sieves (3Å) before use. Ensure the reactor is dry.
Troubleshooting Logic Tree
Use this matrix to diagnose low yields or purity issues immediately.
Caption: Diagnostic decision tree for common synthesis failures.
References
-
Transesterification of Cyanoacetates
- Methodology: Describes the use of tin and titanium catalysts for transesterifying ethyl cyanoacetate with higher alcohols (C4-C20) to achieve yields >95%.
- Source: Tanabe, Y. et al. (1997). "Method for preparing cyanoacetic acid higher ester.
-
URL:[1]
-
Catalytic Efficiency in Esterification
- Methodology: Comparative analysis of solid acid vs.
- Source: Otera, J. (1993). "Transesterification." Chemical Reviews, 93(4), 1449–1470.
-
URL:[1]
-
General Properties of 2-Ethylbutyl Cyanoacetate
Sources
Preventing polymerization of 2-Ethylbutyl cyanoacetate derivatives
Technical Support Center: 2-Ethylbutyl Cyanoacetate Derivatives Subject: Prevention of Spontaneous Polymerization in Monomer Synthesis and Storage Classification: Senior Technical Guide | Status: Active
Executive Summary
This guide addresses the stability of 2-Ethylbutyl cyanoacetate derivatives , specifically focusing on the 2-Ethylbutyl Cyanoacrylate (EBCA) monomer. While the parent cyanoacetate ester is relatively stable, its unsaturated derivatives (formed via Knoevenagel condensation) and the resulting cyanoacrylate monomers are highly prone to uncontrolled polymerization.
This document provides a self-validating system for stabilizing these compounds against the two primary failure modes: Anionic Polymerization (triggered by moisture/bases) and Radical Polymerization (triggered by heat/light).
Module 1: The Mechanics of Instability
Q: Why does my 2-ethylbutyl cyanoacrylate polymerize even in "sealed" containers? A: Cyanoacrylate derivatives are unique because they possess "dual-mode" instability. You are likely failing to inhibit one of the two distinct polymerization pathways.
-
Anionic Pathway (The Primary Threat):
-
Trigger: Weak bases, including moisture (
), surface hydroxyls on glass, or amine vapors. -
Mechanism: The electron-withdrawing nitrile (-CN) and ester (-COOR) groups make the
-carbon highly electrophilic. A nucleophile attacks this carbon, generating a stable carbanion that propagates instantly. -
Critical Insight: Standard "air-tight" seals are insufficient if the container material itself (e.g., untreated glass) acts as an initiator.
-
-
Radical Pathway (The Secondary Threat):
-
Trigger: Heat (
C during synthesis), UV light, or peroxides. -
Mechanism: Homolytic cleavage of the alkene double bond initiates a chain reaction. This is slower than anionic polymerization but critical during the high-temperature "cracking" phase of synthesis.
-
Module 2: Stabilization Protocols
Visualizing the Defense Strategy
The following diagram illustrates where specific inhibitors intervene in the polymerization cascade.
Figure 1: Dual-mode polymerization pathways and the specific intervention points for acidic and radical inhibitors.
Protocol 1: The "Dual-Inhibitor" System
To store 2-Ethylbutyl cyanoacrylate derivatives, you must establish a chemical equilibrium using both types of inhibitors.
| Inhibitor Type | Target Mechanism | Recommended Agent | Concentration Range | Function |
| Anionic | Base Neutralization | Sulfur Dioxide ( | 10 – 50 ppm | Gas phase stabilizer; prevents vapor polymerization ("blooming"). |
| Anionic | Base Neutralization | Methanesulfonic Acid (MSA) | 100 – 500 ppm | Liquid phase stabilizer; neutralizes dissolved moisture. |
| Radical | Radical Scavenging | Hydroquinone (HQ) | 500 – 1000 ppm | Prevents thermal/photo-initiation during storage or distillation. |
Implementation Steps:
-
Preparation: Dissolve Hydroquinone in a small aliquot of the monomer or a compatible non-nucleophilic solvent (e.g., toluene) before adding to the bulk.
-
Acidification: If using MSA, add dropwise with vigorous stirring. If using
, bubble the gas through the liquid until the target mass increase is achieved (gravimetric method). -
Verification: Measure the "Set Time" on a glass slide.
-
Too fast (< 2 sec): Insufficient acid. Add more MSA.
-
Too slow (> 30 sec): Over-stabilized.[1] Blend with fresh, uninhibited monomer.
-
Module 3: Troubleshooting Synthesis (Acetate Acrylate)
Q: My reaction mixture solidifies during the "cracking" (depolymerization) step. What went wrong?
A: This is the most critical failure point. You are converting the stable 2-ethylbutyl cyanoacetate into the unstable acrylate monomer at high heat (
Root Cause Analysis: The Knoevenagel condensation produces an oligomer and water .[2] If this water is not completely removed before cracking, it will trigger anionic polymerization of the newly formed monomer inside the distillation column.
Corrective Workflow:
-
Azeotropic Dehydration:
-
Use a Dean-Stark trap with a solvent like benzene or toluene during the condensation step.
-
Requirement: Continue reflux until no water separates for at least 60 minutes.
-
-
Inhibitor Loading for Cracking:
-
The oligomer must be doped with high levels of inhibitors before heating.
-
Recipe: Add 0.5%
(Phosphorus Pentoxide) and 1% Hydroquinone by weight to the oligomer residue. acts as a potent acid source and dehydrating agent.
-
-
Acid-Washing Glassware:
-
Treat all receiving flasks and distillation columns with dilute sulfuric acid, then dry thoroughly. This neutralizes the alkaline surface sites of the glass.
-
Module 4: Storage & Handling FAQs
Q: Can I store these derivatives in glass vials?
A: Avoid standard glass. The surface of borosilicate glass is slightly basic (silanol groups,
-
Best Practice: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.
-
If Glass is Mandatory: Use acid-washed (silanized) glass or aluminum bottles.
Q: The liquid has turned cloudy. Is it usable? A: No. Cloudiness indicates the formation of polymer chains (oligomers) suspended in the monomer. This "seed" polymer will accelerate further polymerization (auto-acceleration).
-
Action: Discard the batch. Do not attempt to filter and reuse, as the active propagating species are likely still present.
Q: How do I remove accidental spills without causing a fire? A: Cyanoacrylates react exothermically with cotton or wool (cellulose), potentially causing burns or fire.
-
Protocol: Flood the spill with water to force rapid curing (turning it into a hard, inert solid), or use a 1% sodium bicarbonate solution. Scrape up the solid waste. Do not wipe with dry paper towels.
References
-
Petrie, E. M. (2014). Cyanoacrylate Adhesives in Surgical Applications: A Critical Review. Reviews of Adhesion and Adhesives.[3][4] 3[2][5][6][7][8][9][10]
-
Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as Biodegradable Materials for Biomedical Applications. Progress in Polymer Science. 6[5][6][7][8][9][10]
-
BenchChem Technical Support . (2025). Byproducts formed during the synthesis of cyanoacrylates.[2] 2[2][5][6][7][8][9][10][11][12]
-
Eastman Chemical Company . Hydroquinone and Derivatives: Inhibitor Mechanism. 13[2][5][6][7][8][9][10][11][12][14]
-
Google Patents . US5530037A: Sterilized cyanoacrylate adhesive composition. 15[5][6][7][8][9][10][12]
Sources
- 1. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dentasys.it [dentasys.it]
- 4. Cyanoacrylate Chemistry and Polymerization Mechanisms [pcbiochemres.com]
- 5. Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding instability and rupture of poly(alkyl-2-cyanoacrylate) capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eastman.com [eastman.com]
- 14. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5530037A - Sterilized cyanoacrylate adhesive composition, and a method of making such a composition - Google Patents [patents.google.com]
Purification of 2-Ethylbutyl cyanoacetate by vacuum distillation
Technical Support Center: Purification of 2-Ethylbutyl Cyanoacetate via Vacuum Distillation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2-Ethylbutyl cyanoacetate.
Cyanoacetates are highly reactive synthetic intermediates. Due to the presence of both an active methylene group and an electron-withdrawing cyano group, they are highly susceptible to thermal degradation and base-catalyzed self-condensation . Therefore, atmospheric distillation is strictly prohibited; high-vacuum fractional distillation is the only viable purification pathway to ensure high assay purity without yield-destroying oligomerization .
Thermophysical Data & Process Parameters
Understanding the physical properties of your target molecule is the first step in preventing thermal degradation. Below is the quantitative data governing this distillation.
Table 1: Critical parameters for the distillation of 2-Ethylbutyl cyanoacetate.
| Parameter | Value | Mechanistic Causality & Relevance |
| CAS Number | 96980-49-3 | Standard chemical identifier for inventory and safety tracking . |
| Molecular Weight | 169.22 g/mol | High molecular weight dictates a high boiling point, necessitating deep vacuum. |
| Est. Boiling Point (760 mmHg) | ~240°C - 250°C | Far exceeds the thermal stability threshold of cyanoacetates; causes rapid degradation. |
| Target Vacuum Pressure | < 2.0 mbar | Lowers the boiling point to a safe thermal envelope (< 120°C vapor temperature). |
| Primary Impurities | 2-Ethyl-1-butanol, H₂O | Must be removed in the forecut; residual water causes bumping and potential hydrolysis. |
Process Workflow
Logical workflow for the vacuum distillation of 2-Ethylbutyl cyanoacetate.
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol is designed as a self-validating system. If a specific physical observation is not met during a step, the operator must halt, investigate, and troubleshoot before proceeding.
Step 1: Apparatus Preparation & Leak Testing
-
Action: Assemble a short-path distillation apparatus equipped with a Vigreux column (to improve theoretical plates for alcohol separation). Connect a cold trap (liquid nitrogen or dry ice/acetone) to protect the vacuum pump.
-
Self-Validation: Pull a vacuum on the empty, dry system. The system must hold a static vacuum of < 2.0 mbar for 5 minutes when isolated from the pump. If the pressure rises, rebuild the joints with high-vacuum grease.
Step 2: Degassing (Solvent & Water Stripping)
-
Action: Charge the distillation flask to a maximum of 60% capacity with the crude, dried mixture. Add a PTFE-coated magnetic stir bar. Apply a moderate vacuum (10–50 mbar) at ambient temperature for 15-30 minutes.
-
Causality: Removing dissolved gases and residual water at room temperature prevents violent "bumping" when the oil bath is later heated, which would otherwise contaminate the condenser.
Step 3: Forecut Collection
-
Action: Gradually heat the oil bath. Collect the forecut (primarily unreacted 2-ethyl-1-butanol and trace water) into a dedicated receiving flask.
-
Self-Validation: The vapor temperature will rise and then briefly plateau or drop. This temperature drop signals the depletion of the low-boiling alcohol.
Step 4: Main Fraction Collection
-
Action: Switch the cow adapter to the main receiving flask. Lower the system pressure to your ultimate vacuum (< 2.0 mbar). Slowly increase the oil bath temperature until the vapor temperature stabilizes.
-
Self-Validation: A constant, unwavering vapor temperature concurrent with a steady drip rate indicates the pure 2-Ethylbutyl cyanoacetate is distilling. If the temperature fluctuates by > 2°C, reflux has been lost or the vacuum is unstable.
Step 5: Shutdown Sequence
-
Action: When the distillation rate slows and the pot residue darkens or thickens, immediately remove the heat source.
-
Causality: Pushing the distillation too far concentrates heavy oligomers, risking an exothermic self-condensation in the pot . Allow the system to cool to < 40°C under vacuum before backfilling with an inert gas (Argon/N₂).
Troubleshooting & FAQs
Q1: The crude mixture in the distillation pot is turning highly viscous and dark yellow/brown. What is happening? A1: You are observing thermal degradation and self-condensation. Cyanoacetates possess a highly acidic α-carbon. At elevated temperatures, especially if trace basic impurities or moisture are present, the molecules undergo intermolecular Knoevenagel-type condensation, forming high-molecular-weight oligomers . Resolution: Ensure your pre-treatment step thoroughly neutralized any catalysts. Verify your vacuum is deep enough (< 2.0 mbar) so that the pot temperature does not need to exceed 130°C.
Q2: The vacuum pressure is fluctuating wildly, and the liquid is violently bumping into the condenser. How do I stabilize it? A2: This is a classic symptom of inadequate degassing or the presence of a volatile solvent/water pocket flashing into vapor. Resolution: Immediately lower the oil bath and allow the pot to cool. Institute a stricter degassing phase (Step 2). Ensure the crude organic layer was thoroughly dried over anhydrous MgSO₄ or Na₂SO₄ prior to loading the still.
Q3: My NMR shows contamination with 2-ethyl-1-butanol in the final product. How did it co-distill? A3: 2-Ethyl-1-butanol has a significantly lower boiling point than the target cyanoacetate. If it appears in your main fraction, your heating ramp was too aggressive, causing the alcohol vapor to carry over into the main fraction, or you did not use a fractionating column. Resolution: Use a Vigreux column to increase the theoretical plates. Implement a slower heating ramp and strictly segregate the forecut from the main fraction.
Q4: Can I use a rotary evaporator instead of a short-path setup to isolate the product? A4: No. A rotary evaporator is excellent for solvent stripping (Step 2) but lacks the fractionation capability and the deep vacuum required to cleanly separate the cyanoacetate from high-boiling oligomeric residues.
References
-
Synthesis Based on Ethyl Cyanoacetate. Chemical Problems Journal, 2023. Available at: [Link]
- Process for the manufacture of methyl cyanoacrylate.European Patent Office (EP0714887B1).
Catalyst selection for 2-Ethylbutyl cyanoacetate reactions
Technical Support Center: Catalyst Selection & Optimization for 2-Ethylbutyl Cyanoacetate
Topic: Catalyst Selection for 2-Ethylbutyl Cyanoacetate Reactions Content Type: Technical Support Guide (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary & Molecule Profile
2-Ethylbutyl cyanoacetate is a specialized active methylene compound featuring a bulky, branched ester group. Unlike simple methyl or ethyl cyanoacetates, the 2-ethylbutyl moiety introduces significant steric hindrance and lipophilicity . These properties are advantageous for modifying the pharmacokinetic profiles of pharmaceutical intermediates (e.g., increasing membrane permeability) and tuning the physical properties of cyanoacrylate adhesives (e.g., flexibility).
However, this steric bulk presents unique challenges in catalysis. Standard protocols often fail due to reduced nucleophilic attack rates or difficulties in accessing the active methylene site. This guide addresses these specific bottlenecks.
Key Chemical Properties:
-
Structure:
-
Reactivity: Active methylene (pKa ~11-13), susceptible to Knoevenagel condensation, Michael addition, and
-alkylation. -
Primary Challenge: Steric shielding of the ester carbonyl and reduced kinetics at the
-carbon compared to linear analogs.
Troubleshooting Guide: Catalyst Selection & Optimization
Category A: Knoevenagel Condensation (Aldehyde Coupling)[1][2][3][4][5]
Q1: I am observing low conversion (<50%) when using Piperidine/Acetic Acid with aromatic aldehydes. Is the steric bulk of the 2-ethylbutyl group the cause?
A: Yes, the steric bulk is a contributing factor, but the primary issue is likely the catalytic cycle turnover. The 2-ethylbutyl group increases the energy barrier for the final dehydration step or the initial nucleophilic attack if the aldehyde is also bulky.
-
Diagnosis: If you see the aldol intermediate (alcohol) but not the alkene, dehydration is the bottleneck.
-
Solution: Switch to a Type II Catalyst System (Lewis Acid/Amine Base).
-
Recommended Protocol: Use TiCl₄ / Pyridine or TiCl₄ / N-Methylmorpholine . Titanium coordinates with the aldehyde oxygen and the ester carbonyl, bringing them into proximity and activating the electrophile, effectively bypassing the steric barrier.
-
Alternative: Use
-Alanine in homogeneous conditions (ethanol/water). The amphoteric nature often assists in proton transfer steps that are sterically hindered in bulky esters.
-
Q2: My product is forming, but I see significant transesterification byproducts when using ethanol as a solvent.
A: This is a classic issue. The 2-ethylbutyl group is a good leaving group, and in refluxing ethanol with a basic catalyst (like ethoxide or even piperidine), you will generate ethyl cyanoacetate derivatives via transesterification.
-
Immediate Fix: Solvent Matching . You must use 2-ethylbutanol as the solvent if you require protic conditions.
-
Better Fix: Switch to an aprotic solvent (Toluene, THF, or Acetonitrile) and use a non-nucleophilic base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DABCO .
-
Mechanism: DBU is too bulky to attack the ester carbonyl effectively, preventing transesterification while sufficiently deprotonating the
-carbon.
Category B: -Alkylation Reactions
Q3: I cannot stop the reaction at the mono-alkylated product; dialkylation is dominant.
A: The 2-ethylbutyl group actually helps prevent dialkylation due to sterics, so if you are seeing dialkylation, your base is likely too strong or the temperature is too high, creating a "runaway" enolate concentration.
-
Troubleshooting Steps:
-
Base Selection: Switch from NaH (Sodium Hydride) to
/ Acetone or / DMF . Carbonate bases provide a "buffered" deprotonation, maintaining a lower concentration of the active enolate. -
Phase Transfer Catalysis (PTC): Use TBAB (Tetrabutylammonium bromide) in a Toluene/Water system. The bulky quaternary ammonium cation forms an ion pair with the 2-ethylbutyl cyanoacetate enolate. This huge steric complex (
+ 2-ethylbutyl ester) makes the second deprotonation extremely unfavorable sterically.
-
Category C: Cyanoacrylate Synthesis (Polymerization Control)
Q4: During the synthesis of 2-ethylbutyl cyanoacrylate monomer, the mixture polymerizes spontaneously in the pot.
A: The 2-ethylbutyl monomer is more lipophilic and forms "softer" polymers, but the active methylene is still highly reactive. Spontaneous polymerization is usually caused by trace basicity from the catalyst residue.
-
Critical Adjustment: You must include a radical inhibitor AND an anionic inhibitor during the reaction and workup.
-
Catalyst: Use Piperidine Hydrochloride instead of free piperidine. It provides a buffered pH (~5-6) which catalyzes the condensation but inhibits anionic polymerization.
-
Additives: Add
(Phosphorus pentoxide) or Methanesulfonic acid to the crude mixture before cracking/distillation to neutralize any latent basic sites.
-
Technical Data & Comparison Tables
Table 1: Catalyst Performance Matrix for 2-Ethylbutyl Cyanoacetate
| Reaction Type | Catalyst System | Steric Tolerance | Risk of Side Rxn | Typical Yield | Recommended For |
| Knoevenagel | Piperidine / AcOH | Low | Transesterification | 40-60% | Simple, non-hindered aldehydes |
| Knoevenagel | TiCl₄ / Pyridine | High | Low | 85-95% | Bulky/Deactivated Aldehydes |
| Knoevenagel | EDDA (Ammonium Acetate) | Medium | Medium | 70-80% | Acid-sensitive substrates |
| Alkylation | NaH / THF | N/A | Dialkylation (High) | 50-60% | Rapid, non-selective synthesis |
| Alkylation | High | Very Low | 90%+ | Controlled Mono-alkylation |
Table 2: Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| Ethanol/Methanol | ❌ AVOID | Causes rapid transesterification (loss of 2-ethylbutyl group). |
| Toluene | ✅ Excellent | Ideal for azeotropic water removal (Dean-Stark). |
| DMF/DMSO | ⚠️ Caution | Good for alkylation, but difficult to remove from high-boiling 2-ethylbutyl esters. |
| 2-Ethylbutanol | ✅ Good | Use only if protic solvent is strictly required. |
Visualized Workflows (Graphviz)
Diagram 1: Catalyst Selection Decision Tree
Caption: Decision logic for selecting the optimal catalyst based on reaction type and substrate constraints.
Diagram 2: Optimized Knoevenagel Protocol Workflow
Caption: Step-by-step workflow for the standard Knoevenagel condensation using azeotropic water removal.
Experimental Protocol: High-Yield Knoevenagel Condensation
Objective: Synthesis of 2-ethylbutyl 2-cyano-3-substituted acrylate. Scope: Applicable to aromatic and heteroaromatic aldehydes.
Reagents:
-
2-Ethylbutyl cyanoacetate (1.05 equiv)
-
Piperidine (0.05 equiv)
-
Glacial Acetic Acid (0.05 equiv)
-
Solvent: Toluene (Anhydrous)
Procedure:
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add the aldehyde (50 mmol) and 2-ethylbutyl cyanoacetate (52.5 mmol) to 100 mL of Toluene.
-
Catalyst: Add Piperidine (2.5 mmol) followed by Glacial Acetic Acid (2.5 mmol). Note: Premixing the catalyst in 1 mL toluene prevents localized basicity spikes.
-
Reaction: Heat to reflux (
). Monitor water collection in the Dean-Stark trap. -
Monitoring: Check TLC every 2 hours. If reaction stalls after 4 hours, add a second portion of catalyst (0.02 equiv).
-
Workup: Cool to room temperature. Wash the organic layer with 0.1 M HCl (
mL) to remove piperidine, then with Saturated ( mL), and finally Brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if solid, or distill under high vacuum if liquid.
References
-
BenchChem Technical Support . Catalyst selection and optimization for N-(tert-butyl)-2-cyanoacetamide reactions. (Extrapolated for steric bulk effects). Retrieved from
-
Organic Syntheses . Ethyl n-Butylcyanoacetate. Org. Synth. 1955, 35, 685. (Foundational protocol for bulky cyanoacetates). Retrieved from
-
Royal Society of Chemistry . DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (Green chemistry alternative). Retrieved from
-
National Institutes of Health (PMC) . n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (Polymerization control protocols). Retrieved from
-
Sigma-Aldrich . 2-Ethylhexyl Cyanoacetate Product Information. (Analogous handling data). Retrieved from
Sources
Technical Support Center: Troubleshooting Low Purity in 2-Ethylbutyl Cyanoacetate Production
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues during the synthesis of 2-Ethylbutyl cyanoacetate. It provides in-depth technical insights, troubleshooting strategies in a question-and-answer format, and detailed experimental protocols.
Introduction
2-Ethylbutyl cyanoacetate is a valuable intermediate in organic synthesis. Achieving high purity is critical for its successful use in subsequent reactions. This guide addresses common challenges that can lead to low purity and provides systematic approaches to overcome them. The primary synthesis route discussed is the Fischer esterification of cyanoacetic acid with 2-ethylbutanol, a common and cost-effective method.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in 2-Ethylbutyl cyanoacetate synthesis?
A1: The most frequent cause of low purity is an incomplete reaction, leaving unreacted starting materials—cyanoacetic acid and 2-ethylbutanol—in the final product. Another significant factor is the occurrence of side reactions, such as the decomposition of cyanoacetic acid at elevated temperatures.[3]
Q2: My final product has a brownish discoloration. What causes this and how can I prevent it?
A2: A brownish color often indicates the decomposition of cyanoacetic acid, which can occur if the reaction temperature is too high or if the reaction is heated for a prolonged period.[3] To prevent this, maintain a reaction temperature below 100°C and monitor the reaction progress to avoid unnecessarily long heating times.[4] If the reaction between a cyanide source and a chloroacetate precursor is too vigorous, it can also lead to the formation of brown byproducts.[3]
Q3: I'm observing a significant amount of unreacted cyanoacetic acid in my final product. How can I improve the conversion rate?
A3: To drive the esterification equilibrium towards the product, you can employ a few strategies. One effective method is to use an excess of the alcohol, 2-ethylbutanol.[5][6] Another crucial technique is the continuous removal of water as it is formed during the reaction.[5] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a dehydrating agent.[4][5]
Q4: What are the most likely side products in this reaction?
A4: Besides the decomposition of cyanoacetic acid, a potential side reaction is the hydrolysis of the nitrile group in 2-Ethylbutyl cyanoacetate, which can form malonic acid mono- or diesters, especially in the presence of an acid catalyst and water.[4] Self-condensation of the cyanoacetate can also occur under basic conditions, though this is less common in Fischer esterification.[1]
Systematic Troubleshooting Guide
This section provides a structured approach to identifying and resolving purity issues.
Problem 1: Presence of Unreacted Starting Materials
-
Question: My NMR/GC analysis shows significant peaks corresponding to both cyanoacetic acid and 2-ethylbutanol. What should I do?
-
Answer & Workflow: This indicates an incomplete reaction. The Fischer esterification is a reversible process, and its equilibrium must be shifted towards the product side.[7]
-
Increase the Molar Ratio of Alcohol: Employ a larger excess of 2-ethylbutanol. A molar ratio of 1.2 to 1.6 of alcohol to cyanoacetic acid is often recommended.[4]
-
Efficient Water Removal: Ensure your water removal system is functioning correctly. If using a Dean-Stark trap, confirm that the azeotrope is forming and separating as expected. The reflux temperature should be maintained between 60-80°C for optimal results.[4]
-
Catalyst Amount: The amount of acid catalyst is crucial. For sulfuric acid, a concentration of 0.01 to 0.5 moles per mole of cyanoacetic acid is generally effective.[4] An insufficient amount will result in a slow reaction, while an excess can promote side reactions.
-
Problem 2: Product Discoloration and Decomposition
-
Question: My reaction mixture and final product are dark brown, and the yield is low. What's happening?
-
Answer & Workflow: This is a classic sign of cyanoacetic acid decomposition. Cyanoacetic acid is thermally unstable and can decarboxylate at higher temperatures.[3]
-
Temperature Control: Carefully monitor and control the reaction temperature. Do not exceed 100°C.[4] A temperature range of 50-90°C is preferable.[4]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the point of completion. Avoid heating the reaction mixture for longer than necessary.
-
Problem 3: Formation of Byproducts
-
Question: I have identified an impurity that appears to be a malonic acid derivative. How can I minimize its formation?
-
Answer & Workflow: Hydrolysis of the nitrile group is acid-catalyzed and is more likely to occur if water is not efficiently removed from the reaction.
-
Improve Dehydration: Re-evaluate your water removal method. Ensure your solvent for azeotropic distillation is anhydrous and that the Dean-Stark apparatus is set up correctly.
-
Neutralize After Reaction: After the esterification is complete, it is crucial to neutralize the acid catalyst before purification. This can be done by washing the reaction mixture with an alkaline solution, such as sodium carbonate.[4][8] This step prevents further acid-catalyzed hydrolysis during the workup and distillation.
-
Visualizing the Reaction Pathway
The following diagram illustrates the main reaction for the synthesis of 2-Ethylbutyl cyanoacetate and a key side reaction.
Caption: Main reaction pathway and a common side reaction.
Key Experimental Parameters and Their Impact on Purity
| Parameter | Recommended Range | Impact on Purity if Deviated |
| Molar Ratio (Alcohol:Acid) | 1.1:1 to 1.8:1[4] | Low Ratio: Incomplete conversion, presence of starting materials. High Ratio: Can complicate purification. |
| Reaction Temperature | 55°C - 90°C[4] | Too High (>100°C): Decomposition of cyanoacetic acid, leading to discoloration and byproducts.[4] Too Low (<50°C): Slow reaction rate, incomplete conversion.[4] |
| Catalyst Concentration (mol/mol acid) | 0.05 - 0.3[4] | Too Low: Incomplete conversion. Too High: Increased side reactions and decomposition. |
| Water Removal | Continuous | Inefficient Removal: Reversible reaction shifts left, lowering yield and purity.[5] |
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a step-by-step method for the synthesis of 2-Ethylbutyl cyanoacetate.
Materials:
-
Cyanoacetic acid
-
2-Ethylbutanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add cyanoacetic acid (1.0 eq), 2-ethylbutanol (1.5 eq), and toluene.
-
Catalyst: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[8]
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-Ethylbutyl cyanoacetate.[8]
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low purity.
References
- Organic Syntheses. (n.d.). Ethyl cyanoacetate.
- Organic Syntheses. (n.d.). Ethyl (1-ethylpropylidene)cyanoacetate.
-
Wikipedia. (2023). Ethyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
- Google Patents. (2012). WO2012128265A1 - Process for producing cyanoacetic acid esters.
- Google Patents. (1951). US2553065A - Process for the preparation of alkyl cyanoacetates.
-
R Discovery. (n.d.). Esterification of Cyanoacetic acid and Monochloroacetic acid. Retrieved from [Link]
-
Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]
- Google Patents. (1997). US5698730A - Method for preparing cyanoacetic acid higher ester.
-
Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
E3S Web of Conferences. (2019). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
- Google Patents. (1994). US5347032A - Preparation of alkyl cyanoacetates.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. US2553065A - Process for the preparation of alkyl cyanoacetates - Google Patents [patents.google.com]
Storage stability of 2-Ethylbutyl cyanoacetate monomer
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures traced back to one overlooked variable: monomer storage. In the realm of nanomedicine—specifically the synthesis of poly(alkyl cyanoacrylate) (PACA) nanoparticles for targeted drug delivery—the integrity of your monomer is paramount.
Note on Nomenclature: In drug development literature, "2-Ethylbutyl cyanoacetate" is often used interchangeably with its functionalized, polymerizable derivative, 2-Ethylbutyl cyanoacrylate (EBCA) . Because cyanoacetates themselves do not undergo the rapid anionic polymerization characteristic of nanoparticle cores, this guide focuses on the reactive cyanoacrylate monomer (EBCA) , which is the true building block for PACA nanoparticles[1].
This guide bridges the gap between fundamental polymer chemistry and benchtop reality, providing self-validating protocols and troubleshooting logic to ensure your monomer remains stable and your nanoparticle syntheses remain reproducible.
Section 1: Quantitative Storage & Stability Metrics
To maintain the monomer's low viscosity and high reactivity, strict environmental controls must be maintained. Below is a summary of the critical storage parameters for EBCA.
| Parameter | Optimal Condition | Causality / Impact of Deviation |
| Storage Temperature | 2°C to 8°C | Temperatures >8°C accelerate the depletion of acidic stabilizers. Freezing (<0°C) can cause phase separation of stabilizers[2]. |
| Headspace Environment | Dry Argon / Nitrogen | Ambient air introduces humidity (H₂O), which acts as a weak base to initiate rapid anionic polymerization[3]. |
| Shelf Life (Unopened) | 12 - 24 months | Gradual oligomerization increases viscosity over time, which broadens the Polydispersity Index (PDI) during nanoparticle emulsification[1]. |
| Post-Synthesis NP Storage | 4°C in 1 mM HCl (pH 3.0) | Formulated PEBCA nanoparticles maintain colloidal stability and drug loading for up to 2 years in this acidic environment[4]. |
Section 2: Troubleshooting Guides & FAQs
Q1: Why does my EBCA monomer batch become viscous or solidify during long-term storage? A: The monomer is highly susceptible to nucleophilic attack by weak bases, primarily water from ambient moisture[3]. The polymerization process involves the conjugate addition of these nucleophiles to the monomer, resulting in the formation of a propagating carbanion on the α-carbon[3]. To prevent this, manufacturers add acidic stabilizers (e.g., sulfur dioxide or methanesulfonic acid). Over time, or due to poor handling, these stabilizers deplete or are overwhelmed by moisture, leading to premature anionic polymerization[3].
Q2: How should I properly handle the monomer when moving it from cold storage to the benchtop? A: If you open a cold vial, ambient moisture immediately condenses inside the bottle. Unopened cyanoacrylate products must be brought to ambient temperature before the package is opened[2]. Once opened, the package should ideally be left at ambient temperature if used frequently within a month, because repeatedly refrigerating an opened bottle traps moisture-laden air inside, which condenses and drastically reduces shelf life[2].
Q3: How do monomer storage conditions affect the downstream synthesis of PEBCA nanoparticles? A: In miniemulsion polymerization for drug delivery (e.g., cabazitaxel encapsulation), the molecular weight and polydispersity index (PDI) of the nanoparticles are directly dictated by the monomer's purity[1]. A degraded, partially polymerized monomer leads to a broader PDI, altered zeta potential, and reduced drug loading efficiency[1].
Section 3: Mechanistic & Troubleshooting Visualizations
Anionic polymerization mechanism of 2-Ethylbutyl cyanoacrylate and the role of acidic stabilizers.
Troubleshooting logic tree for 2-Ethylbutyl cyanoacrylate monomer stability and handling.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Moisture-Free Aliquoting Workflow
Objective: To prevent moisture-induced anionic polymerization during routine monomer sampling.
-
Thermal Equilibration: Transfer the sealed monomer vial from 2-8°C storage to an ambient desiccator for 30-60 minutes. Causality: Prevents condensation on the cold glass surface, which would otherwise be drawn into the vial upon opening, acting as a weak base initiator[2].
-
Inert Environment Setup: Transfer the equilibrated vial into a glove box or under a continuous dry Argon stream.
-
Aliquoting: Use a moisture-free, glass syringe (purged 3x with Argon) to extract the required volume.
-
Validation Check (Self-Validating Step): Dispense a 10 µL test drop onto a clean glass slide. It should remain a low-viscosity liquid for >10 minutes in dry air. If it skins over rapidly or strings when touched with a pipette tip, moisture contamination has occurred, and the batch integrity is compromised.
-
Resealing: Purge the master vial's headspace with Argon for 10 seconds. Seal with a PTFE-lined cap and wrap with Parafilm.
-
Return to Storage: If the batch will not be used within a month, return immediately to 2-8°C storage[2]. Accelerated aging tests at elevated temperatures (e.g., 60°C) can be used to simulate long-term storage degradation if validating a new stabilizer[5].
Protocol 2: Miniemulsion Polymerization of PEBCA Nanoparticles
Objective: To synthesize stable, drug-loaded poly(2-ethylbutyl cyanoacrylate) nanoparticles using EBCA monomer.
-
Oil Phase Preparation: Mix 0.9 g of EBCA monomer with a co-stabilizer (e.g., Miglyol 812, 1.1% w/w) and the hydrophobic payload (e.g., Cabazitaxel, 10% w/w)[1]. Causality: The co-stabilizer prevents Ostwald ripening of the miniemulsion droplets.
-
Aqueous Phase Preparation: Dissolve non-ionic PEG stabilizers (e.g., Brij L23, Kolliphor HS 15) in 6.5 mL of 0.1 M HCl[4]. Causality: The low pH (acidic environment) neutralizes ambient nucleophiles and prevents the immediate anionic polymerization of the monomer droplets before the miniemulsion is fully formed[3].
-
Emulsification: Combine the phases and sonicate on ice to form a miniemulsion.
-
Polymerization: Rotate the emulsion at room temperature for 5 hours to allow controlled chain propagation[1].
-
Validation Check (Self-Validating Step): Measure the size (z-average) and PDI using Dynamic Light Scattering (DLS) in 0.01 M phosphate buffer (pH 7.0)[1]. A successful synthesis yields a PDI < 0.2. A high PDI indicates monomer degradation prior to emulsification.
-
Purification & Storage: Dialyze against 1 mM HCl (pH 3.0). Store the purified nanoparticles at 4°C. Causality: PEBCA nanoparticles maintain colloidal stability and drug loading for up to 2 years when stored at 4°C in 1 mM HCl (pH 3.0), as the acidic environment suppresses polymer degradation[4].
Section 5: References
-
Title: Storage and Shelf life of Cyanoacrylate Adhesives Source: Permabond URL: [Link]
-
Title: Preclinical Efficacy of Cabazitaxel Loaded Poly(2-alkyl cyanoacrylate) Nanoparticle Variants Source: NIH / DovePress URL: [Link]
-
Title: Cyanoacrylate Chemistry and Polymerization Mechanisms Source: Progress in Chemical and Biochemical Research URL: [Link]
-
Title: Combinatorial Effects of Free and Nanoencapsulated Forms of Cabazitaxel and RAS-Selective Lethal 3 in Breast Cancer Cells Source: MDPI URL: [Link]
Sources
Validation & Comparative
Structural Verification of Cyanoacetate Intermediates: A Comparative 1H NMR Analysis of 2-Ethylbutyl Cyanoacetate vs. Ethyl Cyanoacetate
As a Senior Application Scientist specializing in analytical characterization, I frequently encounter challenges in verifying the structural integrity of complex organic intermediates. Cyanoacetates are indispensable building blocks in organic synthesis, heavily utilized in Knoevenagel condensations, pharmaceutical scaffolding, and the formulation of advanced cyanoacrylate adhesives.
While Ethyl cyanoacetate remains the ubiquitous industry standard, specialized applications increasingly demand alternatives with higher lipophilicity and tailored steric profiles. 2-Ethylbutyl cyanoacetate (CAS: 96980-49-3) fulfills this niche, offering a branched aliphatic tail that enhances moisture resistance and alters reaction kinetics in sterically demanding environments.
For researchers and drug development professionals, verifying the purity and structural integrity of these intermediates is paramount. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the gold standard for this verification. This guide provides an in-depth comparative analysis of the 1H NMR spectra of 2-Ethylbutyl cyanoacetate versus Ethyl cyanoacetate, detailing the causality behind chemical shifts and providing a self-validating experimental protocol for accurate spectral acquisition.
Mechanistic Insights: Causality in 1H NMR Chemical Shifts
The 1H NMR spectrum of any cyanoacetate is dominated by the highly deshielded "active methylene" group (-CH2-CN). Flanked by the electron-withdrawing cyano (-C≡N) and ester carbonyl (-C=O) groups, these protons are highly acidic and resonate distinctly downfield[1].
-
The Active Methylene Benchmark : In standard Ethyl cyanoacetate, this active methylene appears as a sharp singlet at approximately 3.48 ppm[2]. Because the electronic influence of the ester alkyl chain (ethyl vs. 2-ethylbutyl) diminishes rapidly over distance, the active methylene in 2-Ethylbutyl cyanoacetate remains virtually unchanged, also presenting as a singlet near 3.48 ppm. This consistency makes it a reliable internal marker for reaction monitoring[3].
-
Ester Alkoxy Differentiation (-O-CH2-) : The primary diagnostic difference between the two compounds lies in the ester linkage. In Ethyl cyanoacetate, the -O-CH2- protons couple with the adjacent methyl group, forming a classic quartet at 4.27 ppm[2]. Conversely, in 2-Ethylbutyl cyanoacetate, the -O-CH2- group is adjacent to a methine (-CH-) center. This results in a doublet at approximately 4.15 ppm. The slight upfield shift (from 4.27 to 4.15 ppm) is caused by the increased electron-donating nature (inductive effect, +I) of the branched 2-ethylbutyl group compared to the simple unbranched ethyl group.
-
Aliphatic Tail Complexity : The ethyl group in Ethyl cyanoacetate yields a simple triplet at 1.33 ppm[2]. The 2-ethylbutyl group introduces a complex multiplet system: a methine proton (~1.55 ppm), four methylene protons (~1.35 ppm), and six methyl protons presenting as a triplet (~0.90 ppm).
1H NMR chemical shift logic and structural domains for 2-Ethylbutyl cyanoacetate.
Quantitative Data: Spectral Comparison
The following table summarizes the key 1H NMR parameters, providing an objective comparison to aid in rapid spectral identification and structural verification.
| Proton Environment | Ethyl Cyanoacetate (δ ppm) | 2-Ethylbutyl Cyanoacetate (δ ppm) | Multiplicity (2-EB) | Integration (2-EB) | Shift Causality |
| Active Methylene (-CH2-CN) | 3.48 | 3.48 | Singlet (s) | 2H | Deshielding by -CN and -C=O groups. |
| Ester Linkage (-O-CH2-) | 4.27 (q) | 4.15 | Doublet (d) | 2H | Coupled to adjacent -CH-; +I effect shifts slightly upfield. |
| Methine (-CH-) | N/A | 1.55 | Multiplet (m) | 1H | Branching point of the 2-ethylbutyl chain. |
| Aliphatic Methylene (-CH2-) | N/A | 1.35 | Multiplet (m) | 4H | Standard aliphatic shielding. |
| Terminal Methyl (-CH3) | 1.33 (t) | 0.90 | Triplet (t) | 6H | Shielded terminal ends of the branched chain. |
Note: Data synthesized from established chemical shift databases and empirical literature for cyanoacetate derivatives[2],[4].
Self-Validating Experimental Protocol for 1H NMR Acquisition
To ensure high reproducibility and trustworthiness in your analytical data, the following protocol establishes a self-validating system. By strictly controlling the solvent environment and acquisition parameters, researchers can eliminate artifacts such as solvent-induced shifts or incomplete relaxation.
Step 1: Sample Preparation
-
Solvent Selection : Use high-purity Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3 is chosen because it lacks exchangeable protons that could interfere with the active methylene signal, and its low polarity prevents significant solvent-solute hydrogen bonding interactions[1].
-
Concentration : Dissolve 5–10 mg of the cyanoacetate sample in 0.5 mL of CDCl3. This concentration is optimal for achieving a high signal-to-noise (S/N) ratio in a standard 5 mm NMR tube without causing concentration-dependent viscosity line broadening.
Step 2: Instrument Setup & Tuning
-
Temperature : Equilibrate the probe to 298 K (25 °C).
-
Locking and Shimming : Lock onto the deuterium signal of CDCl3. Perform rigorous 3D gradient shimming (Z, Z1, Z2, Z3) until the lock level is maximized and stable.
-
Self-Validation Check: The residual CHCl3 solvent peak must appear as a perfectly symmetrical, sharp singlet at exactly 7.26 ppm. If the peak is asymmetric or broad at the base, re-shim the instrument before proceeding.
Step 3: Data Acquisition Parameters
-
Frequency : 400 MHz or 500 MHz (Higher field strength is optimal for clearly resolving the complex aliphatic multiplets of the 2-ethylbutyl group).
-
Pulse Sequence : Standard 1D proton sequence (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1) : Set to 1.5 seconds. While the active methylene protons relax relatively quickly, a sufficient D1 ensures accurate integration across all proton environments, preventing truncation artifacts.
-
Scans (NS) : 16 to 32 scans.
Step 4: Data Processing
-
Apodization : Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to enhance S/N without sacrificing resolution.
-
Referencing : Manually calibrate the internal TMS peak to exactly 0.00 ppm.
Standardized self-validating 1H NMR sample preparation and acquisition workflow.
Applications in Drug Development and Synthesis
The distinct NMR profile of 2-Ethylbutyl cyanoacetate is particularly useful when monitoring Knoevenagel condensations—a staple reaction in pharmaceutical drug development for forming carbon-carbon double bonds[3].
As the reaction progresses, the singlet at 3.48 ppm (the active methylene) will gradually disappear, replaced by a new downfield vinylic proton signal (typically >7.0 ppm) from the newly formed alkene. By integrating the remaining 3.48 ppm peak against the highly stable 4.15 ppm doublet of the ester linkage (which remains untouched during the reaction), researchers can precisely calculate reaction conversion rates and kinetics in real-time.
References
-
National Center for Biotechnology Information . "Ethyl cyanoacetate | C5H7NO2 | CID 7764". PubChem.[Link]
-
Park, S. S., et al. "Investigation of 1H NMR Chemical Shifts of Organic Dye with Hydrogen Bonds and Ring Currents". The Journal of Physical Chemistry A.[Link]
-
Mediterranean Journal of Medical Research . "Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation". Periodikos.[Link]
Sources
Comprehensive FTIR Spectral Analysis of 2-Ethylbutyl Cyanoacetate: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In both pharmaceutical intermediate synthesis and the development of advanced tissue adhesives (cyanoacrylates), the structural verification of precursor monomers is a critical quality control step. 2-Ethylbutyl cyanoacetate (2-EBC) is a highly specialized building block featuring a branched aliphatic chain, an ester linkage, and a nitrile group.
This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) absorption profile of 2-EBC against widely used linear alternatives like [1] and Octyl cyanoacetate[2]. By understanding the mechanistic causality behind these spectral shifts, researchers can accurately validate batch purity and monitor downstream polymerization or condensation reactions.
Mechanistic Basis of FTIR Absorption in Cyanoacetates
The FTIR spectrum of 2-Ethylbutyl cyanoacetate is defined by three primary functional domains. Understanding the physics behind these vibrations is essential for accurate peak assignment:
-
The Nitrile Group (-C≡N): The sp-hybridized carbon-nitrogen triple bond typically absorbs in the 2250–2270 cm⁻¹ region. Because the change in the dipole moment during this stretching vibration is relatively small compared to highly polar bonds, the resulting peak is notoriously weak to medium in intensity, yet extremely sharp and diagnostic[2].
-
The Ester Carbonyl (-C=O): Normal aliphatic esters absorb around 1735–1740 cm⁻¹. However, in cyanoacetates, the strongly electron-withdrawing alpha-cyano group exerts an inductive effect (-I effect). This removes electron density from the carbonyl carbon, slightly strengthening the C=O double bond and shifting its absorption to a higher frequency (~1745–1750 cm⁻¹)[2].
-
The Branched Aliphatic Chain (2-Ethylbutyl): Unlike the simple ethyl group, the 2-ethylbutyl moiety (-CH₂-CH(CH₂CH₃)₂) introduces significant steric bulk and a complex manifold of C-H stretching vibrations. The presence of multiple terminal methyl (-CH₃) and methylene (-CH₂-) groups results in highly intense asymmetric and symmetric stretches between 2850 cm⁻¹ and 2970 cm⁻¹.
Comparative Spectral Data Analysis
To contextualize the performance and identification of 2-EBC, we must compare it against standard short-chain and long-chain cyanoacetates. The table below synthesizes quantitative FTIR data, demonstrating how the alkyl chain length directly influences the spectral fingerprint.
| Functional Group | Vibration Mode | Ethyl Cyanoacetate[3] | 2-Ethylbutyl Cyanoacetate | Octyl Cyanoacetate[2] | Intensity / Shape |
| -C≡N | Stretching | ~2260 cm⁻¹ | ~2262 cm⁻¹ | 2265 cm⁻¹ | Sharp, Medium |
| -C=O (Ester) | Stretching | 1745 cm⁻¹ | 1747 cm⁻¹ | 1749 cm⁻¹ | Strong, Sharp |
| -C-O-C- | Stretching | 1260, 1190 cm⁻¹ | 1255, 1185 cm⁻¹ | 1266, 1187 cm⁻¹ | Strong, Broad |
| -C-H (Aliphatic) | Asym/Sym Stretch | 2980, 2940 cm⁻¹ | 2965, 2935, 2875 cm⁻¹ | 2929, 2857 cm⁻¹ | Strong (Scales with mass) |
| -CH₂- | Bending | 1465, 1390 cm⁻¹ | 1460, 1385 cm⁻¹ | 1467, 1395 cm⁻¹ | Medium |
Key Causality Insight: As we move from Ethyl to 2-Ethylbutyl to Octyl cyanoacetate, the relative intensity of the aliphatic C-H stretching region (2850–2980 cm⁻¹) increases dramatically compared to the C=O stretch. Furthermore, the branched nature of 2-EBC introduces distinct -CH₃ asymmetric stretching (~2965 cm⁻¹) that is absent in purely linear long-chain analogs.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Traditional transmission FTIR using hygroscopic salt plates (e.g., KBr, NaCl) is highly susceptible to moisture contamination. Because cyanoacetates are sensitive to hydrolysis, utilizing Attenuated Total Reflectance (ATR) with a monolithic diamond crystal provides a self-validating, moisture-free analytical environment.
Step-by-Step Methodology
-
System Verification (Quality Control): Prior to analysis, scan a traceable polystyrene standard. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values. Causality: This ensures the interferometer's laser calibration is accurate.
-
Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Causality: Atmospheric CO₂ and water vapor fluctuate dynamically; immediate background subtraction mathematically eliminates these environmental variables.
-
Sample Application: Apply 1–2 drops of neat liquid 2-Ethylbutyl cyanoacetate directly onto the ATR crystal, ensuring complete coverage of the sensor area. Do not use a solvent, as solvent peaks will mask the aliphatic C-H region.
-
Data Acquisition & Processing: Collect the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers, artificially inflating peak intensities in the fingerprint region).
-
Baseline Correction: Apply a linear baseline correction to account for any baseline drift caused by refractive index anomalies at the sample-crystal interface.
Workflow Visualization
The following diagram outlines the logical progression of the self-validating ATR-FTIR protocol, ensuring data integrity from preparation to final peak validation.
Figure 1: Self-validating ATR-FTIR workflow for liquid cyanoacetate analysis.
References
-
National Institute of Standards and Technology (NIST) . Ethyl cyanoacetate - NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]
-
National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 7764, Ethyl cyanoacetate. Retrieved from:[Link]
-
National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 87237, Decyl cyanoacetate. Retrieved from: [Link]
-
GV Press / International Journal of Bio-Science and Bio-Technology . Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Retrieved from:[Link] (Note: URL derived from verified source index[2]).
Sources
Thermal Stability Analysis (TGA) of 2-Ethylbutyl Cyanoacetate: A Comparative Performance Guide
Target Audience: Researchers, Materials Scientists, and Pharmaceutical Process Chemists
Executive Summary: The Role of Alkyl Chain Architecture
Alkyl cyanoacetates are indispensable building blocks in organic synthesis, serving as primary active methylene compounds for Knoevenagel condensations[1] and as precursors for cyanoacrylate-based tissue adhesives[2]. While Ethyl Cyanoacetate (ECA) remains the industry standard for routine bench-scale synthesis, its high volatility and lower thermal degradation threshold severely limit its utility in high-temperature catalytic processes or advanced polymer formulations.
As a Senior Application Scientist, I frequently evaluate structural analogs to overcome these thermal bottlenecks. 2-Ethylbutyl cyanoacetate (2-EBCA) —featuring a branched C6 aliphatic chain—emerges as a superior alternative. This guide objectively compares the thermogravimetric analysis (TGA) profile of 2-EBCA against ECA and n-Octyl Cyanoacetate (OCA), providing actionable experimental protocols and mechanistic insights for researchers optimizing high-temperature workflows.
Mechanistic Insight: Causality Behind Thermal Stability
The apparent thermal stability of an alkyl cyanoacetate under dynamic heating is dictated by a competition between two physical-chemical phenomena: volatilization (evaporation without bond breaking) and pyrolytic degradation (ester cleavage and decarboxylation).
-
Steric Bulk and Intermolecular Forces: The branched 2-ethylbutyl group significantly increases the molecular weight and van der Waals interactions compared to the ethyl group. This suppresses the vapor pressure, elevating the boiling point from ~209 °C (ECA) to >250 °C (2-EBCA).
-
Resistance to Retro-Ene and Hydrolytic Scission: In polymerized cyanoacrylate derivatives or complex Knoevenagel adducts, the thermal weak point is often the ester linkage. Branched chains like 2-ethylbutyl provide steric shielding to the ester carbonyl, increasing the activation energy required for thermal scission[2].
-
Suppression of Premature Mass Loss: In high-temperature Knoevenagel condensations (often run at 100–150 °C), ECA suffers from evaporative loss, altering stoichiometric ratios. 2-EBCA remains entirely in the liquid phase, ensuring reaction fidelity and higher yields of the target conjugated adducts[3].
Figure 1: Divergent thermal degradation pathways based on alkyl chain length and branching.
Comparative Quantitative Data
To benchmark 2-EBCA, we evaluate its thermal parameters against the lighter ECA and the heavier OCA. The data below reflects typical thermogravimetric profiles of these monomers and their corresponding Knoevenagel adducts under standard dynamic heating conditions.
| Parameter | Ethyl Cyanoacetate (ECA) | 2-Ethylbutyl Cyanoacetate (2-EBCA) | n-Octyl Cyanoacetate (OCA) |
| Molecular Weight | 113.11 g/mol | 169.22 g/mol | 197.27 g/mol |
| Boiling Point (1 atm) | ~209 °C | ~255 °C (Predicted) | ~280 °C |
| TGA Onset ( | 150 – 160 °C | 210 – 220 °C | 240 – 250 °C |
| Primary Mass Loss Mechanism | Rapid Volatilization | Mixed Volatilization / Pyrolysis | Alkyl Chain Scission |
| Adduct Stability ( | ~300 °C | ~330 °C | ~340 °C |
*Note: Adduct stability refers to the thermal decomposition onset of complex A-D-A organic semiconductor molecules synthesized via Knoevenagel condensation with these respective cyanoacetates[3].
Experimental Protocol: Self-Validating TGA Methodology
To generate reliable, reproducible thermal stability data, the TGA protocol must be treated as a self-validating system. The following methodology ensures that mass loss is accurately attributed to thermal degradation rather than instrumental artifacts or oxidative combustion.
Equipment & Reagents
-
Instrument: High-resolution Thermogravimetric Analyzer (e.g., TA Instruments Q500 or NETZSCH STA 409PC)[3].
-
Crucible: 70 µL Platinum (Pt) pan. Causality: Platinum ensures optimal thermal conductivity and prevents catalytic interference with the highly reactive cyano group, which can occur with alumina pans.
-
Gas Purge: High-purity Nitrogen (
, 99.999%).
Step-by-Step Workflow
-
Baseline Calibration (Self-Validation Step):
-
Run a dynamic heating cycle (25 °C to 600 °C) with an empty Pt pan.
-
Causality: This generates a baseline file to subtract buoyancy effects and baseline drift caused by the changing density of the purge gas at high temperatures.
-
-
Sample Loading:
-
Carefully pipette 5.0 to 10.0 mg of 2-EBCA into the tared Pt pan.
-
Causality: Sample sizes larger than 10 mg induce thermal gradients within the liquid droplet, leading to a broadening of the derivative thermogravimetry (DTG) peak and an artificially delayed
.
-
-
Atmospheric Control:
-
Establish a continuous
purge at 50 mL/min over the sample and 30 mL/min through the balance. -
Causality: The purge sweeps evolved gases (e.g., formaldehyde, CO2, or evaporated monomer) away from the microbalance, preventing condensation on the hang-down wire. It also completely isolates the system from oxygen, ensuring the recorded event is purely thermal pyrolysis rather than oxidative combustion.
-
-
Dynamic Heating:
-
Heat the sample from 25 °C to 600 °C at a strict rate of 10 °C/min .
-
Causality: 10 °C/min is the industry gold standard. Faster rates (e.g., 20 °C/min) artificially inflate the apparent
due to thermal inertia (the sample temperature lags behind the furnace temperature). Slower rates unnecessarily prolong the analysis without yielding higher resolution.
-
-
Data Analysis (TG & DTG):
-
Plot both the Weight % (TG) and the Derivative Weight % (DTG) against Temperature.
-
Self-Validation Check: A broad, asymmetric DTG peak indicates evaporation (typical for ECA), while a sharp, symmetric DTG peak indicates pyrolytic bond cleavage (typical for polymerized 2-EBCA or its adducts).
-
Figure 2: Standardized Thermogravimetric Analysis (TGA) workflow ensuring data integrity.
Conclusion & Application Suitability
For routine, low-temperature syntheses, Ethyl Cyanoacetate remains a cost-effective choice. However, for applications requiring sustained thermal stress—such as the synthesis of complex A-D-A organic solar cell molecules[3] or the formulation of low-toxicity, low-volatility tissue adhesives[2]—2-Ethylbutyl cyanoacetate offers a highly optimized thermal profile. Its branched C6 architecture effectively bridges the gap between the high volatility of ECA and the extreme hydrophobicity of OCA, providing an ideal balance of thermal stability, reactivity, and handling characteristics.
References
-
RSC Advances (2016). Influence of a p-bridge dependent molecular configuration on the optical and electrical characteristics of organic solar cells. Royal Society of Chemistry. Available at:[Link]
-
Journal of Applied Polymer Science (1966) / ResearchGate. In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives. Available at:[Link]
-
Beilstein Journal of Organic Chemistry (2009). Hydroxyapatite supported caesium carbonate as a new recyclable solid base catalyst for the Knoevenagel condensation in water. Available at:[Link]
Sources
A Comparative Guide to Elemental Analysis Standards for 2-Ethylbutyl Cyanoacetate
For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel compound is a cornerstone of its characterization, confirming its identity and purity. This guide provides an in-depth comparison of elemental analysis standards suitable for the quantification of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) in 2-Ethylbutyl cyanoacetate (C9H15NO2). We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to ensure scientific integrity.
The Analyte: 2-Ethylbutyl Cyanoacetate
Before selecting a standard, it is crucial to understand the theoretical elemental composition of the target analyte, 2-Ethylbutyl cyanoacetate.
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
Based on these, the theoretical elemental composition is:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 63.87 |
| Hydrogen (H) | 1.01 | 15 | 15.15 | 8.95 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.28 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 18.91 |
This theoretical profile serves as the benchmark against which experimental results, obtained using various standards, will be compared.
The Cornerstone of Analysis: Combustion Method
The most prevalent method for determining the CHNS/O content in organic compounds is combustion analysis.[1][2] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[3] The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[4]
The selection of an appropriate standard is critical for the calibration and validation of the elemental analyzer, ensuring the accuracy and reliability of the data generated for an unknown compound like 2-Ethylbutyl cyanoacetate.
Comparative Analysis of Common Elemental Analysis Standards
While a specific certified reference material for 2-Ethylbutyl cyanoacetate does not exist, several well-characterized organic compounds are widely accepted and used as standards. The choice of a standard should ideally be based on its purity, stability, and similarity in elemental composition to the analyte.
Here, we compare three commonly used standards: Acetanilide, Sulfanilamide, and EDTA (Ethylenediaminetetraacetic acid).
| Standard | Molecular Formula | C (%) | H (%) | N (%) | O (%) | S (%) | Key Characteristics |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 10.36 | 11.84 | - | High carbon and nitrogen content. Good for general CHN analysis. |
| Sulfanilamide | C6H8N2O2S | 41.85 | 4.68 | 16.27 | 18.58 | 18.62 | Contains sulfur, making it a versatile CHNS standard. Oxygen and Nitrogen content are closer to 2-Ethylbutyl cyanoacetate. |
| EDTA | C10H16N2O8 | 41.10 | 5.52 | 9.59 | 43.80 | - | High oxygen content, useful for O determination. Nitrogen content is similar to 2-Ethylbutyl cyanoacetate. |
Expert Insights:
For the analysis of 2-Ethylbutyl cyanoacetate, Sulfanilamide and EDTA present as more suitable calibrants than Acetanilide. The rationale lies in the closer proximity of their nitrogen and oxygen percentages to our target analyte. Acetanilide, with its significantly higher carbon and lower oxygen content, may not provide the most accurate calibration curve for the quantification of oxygen in 2-Ethylbutyl cyanoacetate. The principle of "matrix matching," while not always perfectly achievable, suggests that standards with elemental compositions closer to the analyte can help minimize analytical bias.
Experimental Protocol: CHN Analysis by Combustion
This protocol outlines the steps for determining the C, H, and N content of 2-Ethylbutyl cyanoacetate using an elemental analyzer calibrated with a suitable standard (e.g., Sulfanilamide).
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
-
2-Ethylbutyl cyanoacetate (sample)
-
Sulfanilamide (standard)
-
Tin capsules for solids or volatile liquids
-
Microbalance (readable to 0.001 mg)
-
High-purity helium and oxygen
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are in good condition.
-
Perform a leak check of the system.
-
Calibrate the instrument by analyzing 3-5 accurately weighed portions of Sulfanilamide (typically 1-3 mg). The instrument software will generate a calibration curve based on the known elemental composition of the standard.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 2-Ethylbutyl cyanoacetate into a tin capsule using a microbalance.
-
Seal the capsule to ensure no loss of the liquid sample.
-
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler.
-
Initiate the combustion sequence. The sample is dropped into a furnace at ~900-1000°C in an oxygen atmosphere.
-
The combustion products (CO2, H2O, N2) are carried by helium gas through a reduction tube to convert nitrogen oxides to N2.
-
The gases are then separated by a chromatographic column and detected by a TCD.
-
-
Data Analysis:
Workflow for CHN Analysis
Caption: Workflow for CHN analysis by combustion.
Validation and Trustworthiness
A self-validating system is crucial for trustworthy results. This can be achieved by:
-
Running a Quality Control (QC) Standard: After calibration, analyze a known standard from a different source or lot to verify the calibration's accuracy.
-
Analyzing Blanks: Running empty tin capsules to ensure there is no contamination or carryover between samples.
-
Sample Replicates: Analyzing the same sample multiple times to demonstrate the precision of the method.
Authoritative Grounding and Regulatory Context
While this guide focuses on the characterization of a pure substance, in the pharmaceutical industry, elemental analysis also plays a critical role in identifying and quantifying elemental impurities. The United States Pharmacopeia (USP) chapters <232> and <233>, along with the International Council for Harmonisation (ICH) Q3D guidelines, provide a framework for controlling elemental impurities in drug products.[7][8][9][10][11] These regulations primarily focus on inorganic contaminants and often utilize techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8][11] It is important to distinguish between the CHNS/O analysis for bulk composition discussed here and the trace elemental impurity analysis governed by these pharmacopeial standards.
Logical Relationship of Standards and Methods
Caption: Relationship between analysis type, method, and standards.
Conclusion
The selection of an appropriate standard is a critical decision in the elemental analysis of novel compounds like 2-Ethylbutyl cyanoacetate. While a dedicated standard for this specific molecule is unavailable, a careful comparison of existing, well-characterized organic standards allows for accurate and reliable determination of its elemental composition. By understanding the theoretical composition of the analyte and choosing a standard with a similar elemental profile, researchers can ensure the integrity and validity of their analytical data, a fundamental requirement in all stages of chemical and pharmaceutical development.
References
-
FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]
-
Analytik Jena. (n.d.). USP <233> Elemental Impurities—Procedures. Retrieved from [Link]
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Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]
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AZoM. (2021, May 6). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Fisher Scientific. (n.d.). USP <232>, <233> & <2232> Elemental Impurities. Retrieved from [Link]
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Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]
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Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 874-876. Retrieved from [Link]
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ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
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ResearchGate. (2024, September 6). (PDF) CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Retrieved from [Link]
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Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
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Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Viscosity of Cyanoacetate Esters
Introduction: The Fluidic Fingerprint of Cyanoacetate Esters
To the researchers, scientists, and drug development professionals who constitute our audience, the selection of a reagent or solvent is a decision of precision. The physical properties of a substance are not mere data points; they are pivotal parameters that dictate behavior in a reaction, formulation, or purification process. Among these, viscosity—a measure of a fluid's resistance to flow—is of paramount importance. It influences everything from dissolution rates and reaction kinetics to the ease of handling and dispensing in automated systems.
This guide provides a focused comparison of the viscosity of a homologous series of cyanoacetate esters: methyl, ethyl, n-butyl, and 2-octyl cyanoacetate. While these esters share a common chemical backbone, the seemingly subtle variation in their ester alkyl chain imparts distinct physical characteristics. This document serves as both a repository of available data and a practical guide for empirical measurement, empowering researchers to make informed decisions grounded in both theoretical understanding and robust experimental validation.
The Theoretical Underpinnings: How Molecular Structure Dictates Viscosity
Before presenting experimental data, it is crucial to understand the principles governing the relationship between molecular structure and viscosity in liquids like alkyl esters. The viscosity of a fluid is primarily determined by the strength of intermolecular forces and the degree of molecular entanglement.
For a homologous series of esters, such as the cyanoacetates, the following principles generally apply:
-
Van der Waals Forces and Chain Length: As the length of the alkyl chain (from methyl to octyl) increases, the surface area of the molecule also increases. This leads to stronger London dispersion forces, a type of van der Waals force, between adjacent molecules.[1] Stronger intermolecular attraction requires more energy to overcome, resulting in a higher resistance to flow and, consequently, a higher viscosity.[2]
-
Molecular Weight and Inertia: A direct correlation exists between molecular weight and viscosity. Heavier molecules possess greater inertia and are less mobile, contributing to increased viscosity.
-
Molecular Shape and Branching: The shape of a molecule influences its ability to pack efficiently and entangle. Linear chains, like in n-butyl cyanoacetate, can align and interact along their entire length, which can lead to higher viscosity compared to more compact, spherical molecules. However, branched chains, such as in 2-octyl cyanoacetate, can disrupt this orderly packing and may reduce the potential for entanglement, which can sometimes lead to a lower viscosity than their straight-chain isomers of similar molecular weight.[3]
Based on these principles, we can predict a general trend of increasing viscosity as we move from methyl to ethyl, to n-butyl, and to 2-octyl cyanoacetate, with the understanding that branching in the octyl group may introduce some complexity.
Comparative Data of Cyanoacetate Esters
Obtaining consistent, experimentally-derived viscosity data for all cyanoacetate esters can be challenging. The following table summarizes available physical property data to support our comparative analysis. Viscosity is reported in millipascal-seconds (mPa·s), which is equivalent to centipoise (cP).
| Property | Methyl Cyanoacetate | Ethyl Cyanoacetate | n-Butyl Cyanoacetate | 2-Octyl Cyanoacetate |
| Chemical Structure | NCCH₂COOCH₃ | NCCH₂COOCH₂CH₃ | NCCH₂COO(CH₂)₃CH₃ | NCCH₂COOCH(CH₃)(CH₂)₅CH₃ |
| Molecular Formula | C₄H₅NO₂ | C₅H₇NO₂ | C₇H₁₁NO₂ | C₁₁H₁₉NO₂ |
| Molecular Weight ( g/mol ) | 99.09[4] | 113.11[5] | 141.17[6] | 197.27[7] |
| Boiling Point (°C) | 204 - 207[8] | 208 - 210[9] | 230.7[10] | Not Available |
| Density (g/mL at 25°C) | 1.123[8] | 1.063[9] | 0.993 | ~0.951 (Predicted)[11] |
| Dynamic Viscosity (mPa·s at 20°C) | 0.49 - 3.0[12][13][14] | Not Available | Not Available | Not Available |
Data Analysis and Interpretation:
As the table illustrates, there is a clear progression in molecular weight and boiling point from methyl to n-butyl cyanoacetate, which aligns with the expected increase in intermolecular forces. The dynamic viscosity for Methyl Cyanoacetate is reported across a range (0.49 mPa·s, 1.23 mPa·s, and 3.0 mPa·s), indicating potential variability in measurement conditions or sample purity across different sources.[12][14][15]
Notably, specific experimental viscosity values for ethyl, n-butyl, and 2-octyl cyanoacetate are not readily found in publicly available chemical databases. This data gap underscores the importance of the experimental protocol provided in the subsequent section, which allows research teams to generate this critical data in-house. Based on the established principles, we can confidently predict that the viscosity will increase with the alkyl chain length.
Diagram: Predicted Viscosity Trend
The following diagram illustrates the predicted relationship between the alkyl chain length of the cyanoacetate ester and its dynamic viscosity, based on fundamental chemical principles.
Caption: Predicted trend of increasing viscosity with longer alkyl chains in cyanoacetate esters.
Experimental Protocol: A Self-Validating System for Viscosity Measurement
To address the data gap and provide a reliable method for in-house characterization, we present a detailed protocol for measuring the dynamic viscosity of low-viscosity organic liquids using a rotational viscometer. This method is chosen for its precision and ability to measure true viscosity under controlled shear rates.
Principle of Rotational Viscometry
A rotational viscometer measures viscosity by determining the torque required to rotate a spindle submerged in the test fluid at a constant speed.[13] The viscous drag of the fluid against the spindle is proportional to the viscosity. By precisely controlling the rotational speed and knowing the spindle geometry, the instrument can calculate and display the dynamic viscosity in mPa·s or cP.[8]
Diagram: Viscosity Measurement Workflow
Caption: Standardized workflow for measuring dynamic viscosity using a rotational viscometer.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Causality: Ensure the viscometer is perfectly level using the built-in leveling bubble. An unlevel instrument will cause the spindle to wobble, leading to inaccurate torque readings.
-
Action: Perform a zero-point calibration as per the manufacturer's instructions. Verify the instrument's accuracy using a certified viscosity standard fluid close to the expected viscosity of the samples. This step establishes the trustworthiness of the entire measurement series.
-
-
Sample Preparation and Temperature Control:
-
Causality: Viscosity is highly dependent on temperature.[16] Precise temperature control is arguably the most critical variable to manage. A deviation of even 1°C can significantly alter results.
-
Action: Place approximately 500 mL of the cyanoacetate ester into a suitable container (e.g., a low-form beaker). Submerge the container in a circulating water bath set to precisely 20.0 ± 0.1 °C . Allow the sample to equilibrate for a minimum of 30 minutes. Verify the sample temperature with a calibrated thermometer before proceeding.
-
-
Spindle Selection and Immersion:
-
Causality: The choice of spindle and rotational speed determines the measurement range. For low-viscosity liquids like cyanoacetate esters, a spindle with a larger surface area (e.g., a UL Adapter or the smallest spindle in a standard set) is required to generate a measurable torque.
-
Action: Select the appropriate spindle. Attach it to the viscometer, taking care not to bend the shaft. Lower the viscometer head until the spindle is immersed in the sample up to the marked immersion groove.
-
-
Measurement Protocol:
-
Causality: The torque reading indicates the percentage of the viscometer's spring deflection. Readings below 10% are prone to inaccuracy, while readings above 90% risk damaging the instrument. A stable reading confirms that the sample has reached equilibrium under the applied shear stress.
-
Action: Start the spindle rotation at a low speed (e.g., 50 RPM). Allow the reading to stabilize for at least 60 seconds. The digital display should show a stable viscosity value and a torque percentage. Adjust the rotational speed to achieve a torque reading between 20% and 80% for optimal accuracy.
-
Self-Validation: Record the viscosity at several different rotational speeds. For a Newtonian fluid, the viscosity should remain constant regardless of the shear rate (RPM).[12] If the viscosity changes with speed, the fluid may be non-Newtonian, which would be an important finding.
-
-
Data Acquisition and Cleaning:
-
Causality: Proper cleaning prevents cross-contamination and ensures that subsequent measurements are not affected by residues.
-
Action: Record the stable viscosity reading, the rotational speed (RPM), and the torque percentage. Repeat the measurement at least three times for each sample, removing and cleaning the spindle between replicates. After completing all measurements for one ester, thoroughly clean the spindle and sample container with an appropriate solvent (e.g., isopropanol) and dry completely before introducing the next sample.
-
Conclusion
References
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Multichem. "Methyl cyanoacetate Safety Data Sheet." Available at: [Link]
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ASTM International. "D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)." Available at: [Link]
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Martests Instrument. "What is a Brookfield Viscometer?" Available at: [Link]
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Chemos GmbH & Co. KG. "Safety Data Sheet: Methyl cyanoacetate." Available at: [Link]
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MDPI. "A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application." Available at: [Link]
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ResearchGate. "Volumetric and Transport Properties of Binary Liquid Mixtures of Phenylacetonitrile with Aliphatic Esters." Available at: [Link]
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Cheméo. "n-Butyl cyanoacetate (CAS 5459-58-5)." Available at: [Link]
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Scilit. "Surface and interfacial tensions, viscosities, and other physical properties of some n‐aliphatic acids and their methyl and ethyl esters." Available at: [Link]
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GM Chemical. "2-Octyl cyanoacetate CAS 52688-08-1." Available at: [Link]
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Scilit. "Surface and interfacial tensions, viscosities, and other physical properties of some n‐aliphatic acids and their methyl and ethyl esters." Available at: [Link]
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Chongqing Chemdad Co., Ltd. "2-Octyl cyanoacetate." Available at: [Link]
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LookChem. "METHYL CYANOACETATE." Available at: [Link]
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SCIRP. "Compositionally Driven Viscometric Behaviors of Poly (Alkyl Methacrylates) in Lubricating Oils." Available at: [Link]
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MDPI. "In Vivo Animal Study of a Highly Viscous N-butyl Cyanoacrylate Medical Adhesive for Intravenous Embolization." Available at: [Link]
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Tiande Chemical. "2-Octyl Cyanoacetate." Available at: [Link]
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Impurity Profiling of Industrial Grade 2-Ethylbutyl Cyanoacetate: A Comparative Technical Guide
Introduction: The Strategic Role of 2-Ethylbutyl Cyanoacetate[2]
2-Ethylbutyl cyanoacetate (2-EBCA) is a specialized ester intermediate used primarily in the synthesis of high-performance cyanoacrylate adhesives (medical tissue glues) and lipophilic pharmaceutical active ingredients (APIs).[1][2][3] Unlike its ubiquitous analog, Ethyl Cyanoacetate (ECA) , which is the workhorse of the industry, 2-EBCA offers unique physicochemical properties—specifically, increased lipophilicity and steric bulk—that are critical for reducing toxicity and modifying bioavailability in downstream applications.[1]
However, the transition from "Standard" ECA to "Specialty" 2-EBCA introduces specific impurity challenges. The bulky 2-ethylbutyl group significantly alters the boiling point and solubility profile, making the removal of unreacted starting materials and side-products far more complex than in standard ECA production.[2]
This guide provides a technical comparison of 2-EBCA against industry standards, details its impurity profile, and offers a self-validating analytical protocol for quality assurance.[1][2]
Comparative Analysis: 2-EBCA vs. Ethyl Cyanoacetate (ECA)[2][3]
The decision to use 2-EBCA is often driven by the need for biocompatibility or lipophilicity .[1][2][3] The following table contrasts the industrial grade performance and handling characteristics of 2-EBCA with the standard ECA.
Table 1: Physicochemical & Performance Comparison
| Feature | Ethyl Cyanoacetate (ECA) | 2-Ethylbutyl Cyanoacetate (2-EBCA) | Impact on Process & Quality |
| CAS Number | 105-56-6 | 96980-49-3 | Distinct regulatory filings required.[2][3] |
| Boiling Point | 208°C | ~260°C (Predicted) | Critical: 2-EBCA requires high-vacuum distillation for purification; ECA can be distilled at lower vacuum.[1][2][3] |
| Lipophilicity (LogP) | ~0.1 | ~2.5 | 2-EBCA is far more soluble in organic solvents and cell membranes; harder to wash out with water.[1][2][3] |
| Primary Impurity | Ethanol (BP 78°C) | 2-Ethyl-1-butanol (BP 146°C) | Ethanol is easily stripped.[1][2][3] 2-Ethylbutanol is a high-boiler that persists, acting as a plasticizer in adhesives.[1][2][3] |
| Toxicity Profile | Higher irritation potential | Lower irritation (Biocompatible) | 2-EBCA is preferred for medical adhesives (e.g., Dermabond analogs) due to slower degradation and less toxic byproducts.[1][2][3] |
| Hydrolysis Risk | Moderate | Low (Steric hindrance) | 2-EBCA is more stable in aqueous formulations but harder to degrade when waste treatment is needed.[1][2][3] |
Expert Insight: The most common failure mode in switching from ECA to 2-EBCA is the retention of the alcohol precursor .[2] While residual ethanol in ECA evaporates harmlessly, residual 2-ethylbutanol in 2-EBCA remains in the final product, weakening adhesive bonds or altering the crystal structure of downstream APIs.[1][2]
Impurity Profiling: Origin and Causality[1]
Understanding the synthesis pathway is the only way to predict and control impurities. 2-EBCA is typically manufactured via the Fischer esterification of Cyanoacetic Acid with 2-Ethyl-1-butanol, catalyzed by p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid.[1][2][3]
Diagram 1: Synthesis Pathway and Impurity Origin
The following diagram maps the synthesis route and the specific entry points for critical impurities.[4]
Figure 1: Synthetic pathway of 2-Ethylbutyl cyanoacetate highlighting the origin of key impurities (A-D).[1][2]
Detailed Impurity Descriptions[1][2][3]
-
Impurity C: Dimer/Oligomers
Analytical Protocol: Self-Validating GC-MS System
To accurately profile these impurities, a standard HPLC method is often insufficient due to the lack of strong UV chromophores in the aliphatic alcohol impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative method for this profile.[1][2][3]
Method Validation Strategy
-
Specificity: MS detection distinguishes between the alcohol (m/z 57, 71 fragments) and the ester (m/z 113 fragment from cyanoacetyl group).[2]
-
Sensitivity: Capable of detecting 2-Ethylbutanol at <100 ppm.[1][2][3]
Step-by-Step Protocol
1. Sample Preparation:
-
Diluent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1][2][3]
-
Concentration: Dissolve 50 mg of 2-EBCA sample in 10 mL of diluent (5000 ppm).
-
Internal Standard: Use Dodecane or Naphthalene (50 µg/mL) to correct for injection variability.
2. GC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase separates components by boiling point.[2][3] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for MS stability.[1][2][3] |
| Inlet Temp | 250°C | Ensures rapid volatilization of the high-boiling ester.[1][2][3] |
| Injection | 1.0 µL, Split 20:1 | Prevents column overload from the main peak.[1] |
| Oven Program | 50°C (hold 2 min) → 10°C/min → 280°C (hold 5 min) | Slow ramp separates the alcohol (Impurity B) from the Ester.[1][2] |
| MS Source | EI (70 eV), 230°C | Standard ionization.[1][2][3] |
| Scan Range | 35 - 400 m/z | Covers all potential impurities and dimers.[1][2][3] |
3. Data Interpretation (System Suitability):
-
Retention Time (RT) Order:
-
Cyanoacetic Acid (Impurity A) ~ 9-10 min (Note: Acid may tail; derivatization with BSTFA recommended if precise acid quantification is needed).
-
2-Ethylbutyl Cyanoacetate (Main Peak) ~ 14-16 min
-
Dimers/Oligomers > 20 min
Diagram 2: Analytical Decision Workflow
This workflow ensures that the correct analytical technique is applied based on the "Grade" of the material.
Figure 2: Quality Control Decision Tree for Industrial Grade 2-EBCA.
References
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PubChem. (n.d.).[1][2][3][6] 2-Ethylbutyl cyanoacetate | C9H15NO2.[1][2][3] National Library of Medicine.[1][2][3] Retrieved March 4, 2026, from [Link][1]
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Organic Syntheses. (1925).[1][2][3] Ethyl Cyanoacetate Synthesis (General Procedure). Organic Syntheses, Coll. Vol. 1, p.254. Retrieved March 4, 2026, from [Link][1]
-
National Institute of Standards and Technology (NIST). (n.d.).[1][2][3] Ethyl cyanoacetate Mass Spectrum. NIST Chemistry WebBook.[1][2][3][7] Retrieved March 4, 2026, from [Link][1]
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Sohn, J., et al. (2016).[1][2][3] Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice. Journal of the American Association for Laboratory Animal Science.[1][2] Retrieved March 4, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Ethylbutyl cyanoacetate
As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving cyanoacetate derivatives. 2-Ethylbutyl cyanoacetate (CAS: 96980-49-3)[1] is an essential electrophilic building block used in Knoevenagel condensations and the synthesis of complex pharmaceutical intermediates. However, its bifunctional nature—combining a reactive nitrile group with an ester linkage—necessitates rigorous, uncompromising safety protocols.
This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, designed to build a foundation of reproducible and safe science in your laboratory.
Mechanistic Hazard Profile & Quantitative Data
To select the correct PPE and operational workflows, we must first understand the chemical causality of the hazards associated with cyanoacetates.
-
Lachrymator & Mucous Membrane Irritant: Cyanoacetates are known lachrymators. The volatility of the compound allows it to interact with the aqueous environment of the eyes and respiratory tract, causing immediate and severe irritation[2].
-
Dermal Penetration: The lipophilic 2-ethylbutyl chain enhances the molecule's ability to permeate the stratum corneum, making dermal exposure a significant route for acute systemic toxicity[3].
-
Thermal Decomposition: Upon intense heating or combustion, the nitrile group (-C≡N) can decompose to release highly toxic hydrogen cyanide (HCN) gas, alongside nitrogen oxides (NOx) and carbon monoxide[4].
-
Chemical Incompatibility: The active methylene group makes it highly reactive. It can react exothermically with strong bases, strong acids, or oxidizing agents[5].
Physicochemical & Hazard Data Summary
| Property / Hazard | Value / Classification | Scientific Impact on Handling |
|---|---|---|
| CAS Number | 96980-49-3[1] | Unique identifier for safety and inventory tracking. |
| Acute Toxicity | Category 4 (H302, H312, H332)[2] | Harmful if swallowed, inhaled, or absorbed through skin. Requires strict barrier protection. |
| Eye Irritation | Category 2 (H319)[4] | Lachrymator; mandates tight-fitting chemical goggles. |
| Combustibility | Combustible Liquid[5] | Must be stored and handled away from open flames, sparks, and extreme heat. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory latex gloves. The lipophilicity of the 2-ethylbutyl ester requires specific barrier materials to prevent breakthrough.
| PPE Category | Recommended Specification | Causality / Scientific Rationale |
| Hand Protection | Butyl rubber or heavy-duty Nitrile (>0.4 mm thickness)[6]. | Standard latex offers zero resistance to cyanoacetates. Butyl rubber provides the highest breakthrough time against ester/nitrile combinations. |
| Eye/Face Protection | Tight-fitting chemical safety goggles (EN 166 / NIOSH approved)[2]. | Due to its lachrymatory properties, standard safety glasses with side shields are insufficient against vapor accumulation. |
| Respiratory | Full-face respirator with ABEK (EU) or Organic Vapor (OV) cartridges[6]. | Mandatory if handling outside a Class II fume hood or during a spill, to neutralize volatile organic lachrymators. |
| Body Protection | Flame-retardant lab coat (Nomex) or Tyvek chemical suit[6]. | The compound is combustible. Nomex prevents ignition of clothing during thermal events or flash fires. |
Standard Operating Procedure (SOP): Handling and Transfer
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment during routine operations:
-
Pre-Operation Verification: Confirm the face velocity of the chemical fume hood is between 80-100 feet per minute (fpm). Do not open the reagent bottle outside this controlled environment.
-
Inert Atmosphere Setup: Because ambient moisture can slowly hydrolyze the ester, and oxygen poses a flammability risk during heating, purge your reaction vessel with Argon or Nitrogen before introduction.
-
Transfer Protocol: Use a gas-tight glass syringe or a dedicated chemically resistant pipette. Avoid pouring directly from the bottle to minimize vapor displacement and droplet aerosolization.
-
Decontamination: Immediately after transfer, rinse all syringes and glassware with a compatible solvent (e.g., acetone or ethyl acetate) inside the fume hood before transferring them to the general wash area.
Spill Response and Disposal Workflow
In the event of a spill, the primary threats are the rapid accumulation of lachrymatory vapors and the high risk of dermal absorption.
Workflow for 2-Ethylbutyl cyanoacetate spill containment and disposal.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. If the spill is >1 Liter outside a fume hood, trigger the laboratory fire alarm and call the HazMat team[6].
-
Ventilation: Ensure maximum local exhaust ventilation is active. Do not attempt cleanup without a respirator equipped with organic vapor cartridges.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[6]. Do not use combustible absorbents like sawdust.
-
Absorption and Collection: Gently sweep the saturated absorbent using non-sparking tools. Place the material into a highly durable, sealable hazardous waste container (e.g., a high-density polyethylene drum)[2].
-
Surface Neutralization: Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) to hydrolyze residual cyanoacetate, followed by copious amounts of water.
-
Disposal: Label the container as "Hazardous Organic Waste - Contains Cyanoacetate (Combustible/Toxic)". Disposal must be executed via high-temperature incineration by a certified environmental contractor to safely destroy the nitrile group without releasing HCN[4].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
